Cetrotide
説明
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVYWHLQLAXFT-SMCUOGPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100ClN17O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1551.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130143-01-0, 145672-81-7 | |
| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 130143-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cetrotide's Mechanism of Action in Pituitary Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Cetrotide (cetrorelix acetate) on pituitary gonadotroph cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive medicine and oncology. This document details the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor
This compound is a synthetic decapeptide that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] The primary site of action is the gonadotroph cells within the anterior pituitary gland.[1] In the physiological state, the pulsatile secretion of GnRH from the hypothalamus stimulates GnRH receptors on these cells, triggering the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]
This compound competitively binds to these GnRH receptors without activating them.[1][4] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[3][5][6] This immediate onset of action is a key characteristic of GnRH antagonists like this compound, distinguishing them from GnRH agonists which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[6][7] The suppressive effect of this compound is more pronounced on LH than on FSH.[5][8]
Quantitative Analysis of this compound's Interaction with the GnRH Receptor
The potency of this compound is quantified by its high binding affinity for the GnRH receptor. In vitro studies have established the following key metrics:
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 0.202 nM | [1] |
| Inhibitory Constant (Ki) | Not explicitly found | |
| Half-maximal Inhibitory Concentration (IC50) | 1.21 nM | [1] |
A comparative analysis of the in vitro potency of various GnRH antagonists reveals this compound's high affinity:
| Antagonist | Type | Potency (IC50/Kd) | Reference |
| Cetrorelix | Peptide | IC50: 1.21 nM | [1] |
| Elagolix | Non-peptide | Kd: 54 pM | [1] |
| Relugolix | Non-peptide | IC50: 0.33 nM | [1] |
| Linzagolix | Non-peptide | IC50: 36.7 nM | [1] |
Downstream Signaling Pathways Modulated by this compound
The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein.[9] This initiates a signaling cascade that this compound effectively blocks.
The key steps in the GnRH signaling pathway that are inhibited by this compound are:
-
Activation of Phospholipase C (PLC): Activated Gαq/11 stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.[9]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.
-
MAPK Cascade Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are activated.[9]
-
Gonadotropin Gene Transcription and Secretion: The culmination of this signaling cascade is the transcription of the common α-subunit and the specific β-subunits of LH and FSH, followed by their secretion.
By competitively inhibiting the initial step of GnRH binding, this compound prevents the entire downstream cascade, resulting in the suppression of LH and FSH production and release.
Dose-Dependent Suppression of LH and FSH: A Summary of Clinical Data
Clinical studies in healthy women have demonstrated a clear dose-dependent suppression of LH and FSH following subcutaneous administration of this compound.
| Dose | Study Population | Key Findings on LH and FSH Suppression | Reference |
| 0.2 mg daily | 45 patients undergoing controlled ovarian hyperstimulation | Statistically significant decrease in serum LH level one day after the first injection and on the day of hCG administration. No premature LH surges occurred. | [10] |
| 0.25 mg daily | 26 patients undergoing ovarian stimulation | Effective prevention of premature LH surge. | [11] |
| 0.25, 0.5, 1.0 mg single and multiple doses | 36 healthy female volunteers | Dose-dependent suppression of LH and FSH. After multiple doses, ovulation was delayed for 5, 10, and 13 days in the 0.25, 0.50, and 1.00 mg dose groups, respectively. | [9] |
| 2 mg vs 3 mg single dose | 65 patients undergoing ovarian stimulation | Both doses successfully prevented LH surges for at least 3 days. The 2 mg group showed a shorter duration of LH suppression. | [12] |
| 2, 5, 10 mg daily for 8 days | 16 healthy male volunteers | Significant suppression of LH and testosterone in all treatment groups. 10 mg daily consistently suppressed LH and testosterone. FSH was also significantly suppressed in the 10 mg group. | [4] |
| 1, 3, 5 mg single dose | 36 healthy female volunteers | Mean shift in LH surge was 4.1, 7.5, and 9.3 days with the 1, 3, and 5 mg doses, respectively. IC50 for LH suppression was 3.6 ng/mL, and for FSH suppression was 7.25 ng/mL. | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Receptor Source: Membrane preparations from cell lines expressing the GnRH receptor, such as mouse pituitary gonadotrope-derived αT3-1 or LβT2 cells, or commercially available membrane preparations.[4][14]
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Buserelin).
-
Unlabeled Competitor: this compound acetate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8][15]
-
Instrumentation: Cell harvester and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing GnRH receptors in a lysis buffer and pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[10][16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled GnRH agonist).[16]
-
Incubation: Incubate the plate at room temperature or 4°C for 60-120 minutes to allow the binding to reach equilibrium.[15]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot this against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration ([Ca2+]i) in pituitary gonadotrophs.
Materials and Reagents:
-
Cells: Primary pituitary cells or GnRH receptor-expressing cell lines (e.g., αT3-1, LβT2) plated on glass coverslips.[4][14]
-
Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).[17]
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Reagents: GnRH agonist (e.g., Buserelin), this compound, Pluronic F-127, and Probenecid.[17]
-
Instrumentation: Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.
Protocol:
-
Cell Loading with Fura-2 AM:
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. The loading buffer may also contain Pluronic F-127 (0.02-0.04%) to aid in dye solubilization and Probenecid (1 mM) to inhibit dye extrusion.[17]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[18]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline [Ca2+]i by alternately exciting the cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with a desired concentration of this compound for a short period.
-
Stimulate the cells with a GnRH agonist and record the change in the F340/F380 ratio.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Compare the magnitude and kinetics of the GnRH-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.
-
Western Blot Analysis of ERK1/2 Phosphorylation
This assay is used to determine the effect of this compound on the GnRH-induced phosphorylation of downstream signaling proteins, such as ERK1/2, in pituitary cells.
Materials and Reagents:
-
Cells: GnRH receptor-expressing cell lines (e.g., αT3-1, LβT2).[4][14]
-
Reagents: GnRH agonist, this compound, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Primary antibody against total ERK1/2 (as a loading control).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Instrumentation: SDS-PAGE and Western blotting equipment, and a chemiluminescence detection system.
Protocol:
-
Cell Treatment:
-
Culture GnRH receptor-expressing cells to near confluence.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-incubate the cells with or without this compound for a specified time.
-
Stimulate the cells with a GnRH agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal and compare the levels of ERK1/2 phosphorylation between different treatment conditions.
-
Conclusion
This compound exerts its therapeutic effect through a well-defined mechanism of competitive antagonism at the GnRH receptor in pituitary gonadotroph cells. This high-affinity binding effectively blocks the downstream Gαq/11-PLC-MAPK signaling cascade, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the discovery and development of novel GnRH receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medium.com [medium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GnRH Antibodies | Antibodies.com [antibodies.com]
- 6. 2.8 Gnrh treatment of primary pituitary cell culture [bio-protocol.org]
- 7. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based models to study GnRH neuron physiology - MedCrave online [medcraveonline.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. hellobio.com [hellobio.com]
A Technical Guide to the Discovery and Development of Cetrorelix
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetrorelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. Its development marked a significant advancement in reproductive medicine, particularly in assisted reproductive technologies (ART). By competitively blocking GnRH receptors in the pituitary gland, cetrorelix provides rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preventing premature ovulation during controlled ovarian stimulation. This guide provides an in-depth overview of the history, development, and mechanism of action of cetrorelix, including quantitative data, experimental protocols, and key signaling pathways.
Introduction: The Need for a GnRH Antagonist
The journey to cetrorelix began with the elucidation of the structure of GnRH in 1971.[1] This discovery paved the way for the development of GnRH agonists. However, GnRH agonists cause an initial "flare-up" of LH and FSH before inducing pituitary desensitization. This initial surge can be problematic in certain clinical situations. This limitation highlighted the need for a GnRH antagonist that could achieve immediate and reversible suppression of gonadotropins without an initial stimulatory effect.[2][3]
Discovery and Synthesis
Cetrorelix was the first "third-generation" GnRH antagonist to be approved in the European Union in 1999 for use in controlled ovarian stimulation.[1][4] It is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-D-Cit-L-Tyr-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.
The synthesis of cetrorelix is a complex process, typically achieved through solid-phase peptide synthesis (SPPS).[5][6][7]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Cetrorelix
A common approach for the synthesis of cetrorelix involves the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[5][6]
-
Resin Preparation: An amino resin, such as Rink Amide AM resin, serves as the solid support.[5]
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the resin. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. A coupling agent (e.g., HATU) and a base are used to facilitate the formation of the peptide bond.[5]
-
Acetylation: After the final amino acid is coupled, the N-terminus is acetylated.[8]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][9]
Mechanism of Action and Signaling Pathway
Cetrorelix functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[10][11][12] By binding to the GnRHR, cetrorelix prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[10][11][13] This results in a rapid, dose-dependent, and reversible suppression of gonadotropin secretion.[1][12]
The GnRH receptor primarily signals through the Gq/11 protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately leading to gonadotropin release and gene expression.[14][15] Cetrorelix blocks the initiation of this cascade.
Caption: GnRH Receptor Signaling and Cetrorelix Inhibition.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of cetrorelix in various animal models, including rats and monkeys, demonstrated its potent and dose-dependent suppression of gonadotropins.[16] These studies were crucial in establishing the initial safety and efficacy profile of the drug.
Clinical Trials
Cetrorelix has been the subject of numerous clinical trials, primarily for its use in ART.[17] Phase II and III trials have consistently shown that cetrorelix is effective in preventing premature LH surges in women undergoing controlled ovarian stimulation.[2][3]
Table 1: Pharmacokinetic Properties of Cetrorelix
| Parameter | Value | Reference |
| Administration | Subcutaneous injection | [10] |
| Time to Maximum Plasma Concentration | 1-2 hours | [1] |
| Elimination Half-life (single dose) | Approximately 30 hours | [1] |
| Protein Binding | ~86% | [10] |
| Metabolism | Metabolized by peptidases | [10] |
| Excretion | Primarily via urine and feces | [10] |
Table 2: Clinical Efficacy of Cetrorelix in Controlled Ovarian Stimulation (vs. GnRH Agonist)
| Outcome | Cetrorelix | GnRH Agonist | Reference |
| Prevention of Premature LH Surge | Effective | Effective | [1] |
| Duration of Gonadotropin Stimulation | Shorter | Longer | [2][3] |
| Total Gonadotropin Dose | Lower | Higher | [2][3] |
| Incidence of Ovarian Hyperstimulation Syndrome (OHSS) | Lower | Higher | [2][3] |
| Live Birth Rates | Similar | Similar | [2][3] |
Application in Assisted Reproductive Technology (ART)
Cetrorelix is a key component of the "antagonist protocol" in controlled ovarian stimulation for in vitro fertilization (IVF).[18][19]
Experimental Protocol: GnRH Antagonist Protocol in Controlled Ovarian Stimulation
-
Ovarian Stimulation: Gonadotropin (FSH or hMG) administration is initiated on day 2 or 3 of the menstrual cycle to stimulate follicular growth.[12]
-
Cetrorelix Administration: Daily subcutaneous injections of cetrorelix (typically 0.25 mg) are started on day 5 or 6 of stimulation, or when the lead follicle reaches a certain size (flexible protocol).[10][20][21]
-
Monitoring: Follicular development is monitored via ultrasound and serum estradiol levels.
-
Triggering of Ovulation: Once follicles reach maturity, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the trigger injection.
Caption: Cetrorelix-based ART Workflow.
Other Therapeutic Indications and Future Directions
While the primary indication for cetrorelix is in ART, it has also been investigated for other hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers like breast and prostate cancer.[1][13][22] More recently, studies have explored its potential role in managing epithelial ovarian cancer by promoting apoptosis.[23]
Conclusion
The development of cetrorelix represents a pivotal achievement in reproductive endocrinology. Its ability to provide rapid, effective, and reversible suppression of gonadotropins has led to more patient-friendly and safer protocols in assisted reproduction. Ongoing research continues to explore the full therapeutic potential of this GnRH antagonist in a broader range of clinical applications.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 7. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 8. CN104086632A - Method for preparing cetrorelix - Google Patents [patents.google.com]
- 9. Cetrorelix patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Cetrorelix - Wikipedia [en.wikipedia.org]
- 14. KEGG PATHWAY: map04912 [genome.jp]
- 15. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Ovarian Stimulation Protocols — IVF Resources [ivfresources.org]
- 19. Controlled ovarian stimulation protocols for assisted reproduction: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lirias.kuleuven.be [lirias.kuleuven.be]
- 22. Cetrorelix - Tulane University - AdisInsight [adisinsight.springer.com]
- 23. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
Cetrorelix Signaling Pathway in Gonadotrophs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is a synthetic decapeptide widely utilized in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges.[2] This guide provides a comprehensive technical overview of the Cetrorelix signaling pathway in pituitary gonadotrophs. It details the molecular mechanism of action, downstream signaling cascades, quantitative effects on hormone secretion, and methodologies for relevant in vitro and in vivo studies.
Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Cetrorelix functions by competitively binding to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland.[1][3] This binding action physically blocks the endogenous GnRH from interacting with its receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to the synthesis and secretion of the gonadotropins, LH and follicle-stimulating hormone (FSH).[1][4] Unlike GnRH agonists that induce an initial "flare-up" of gonadotropin release, Cetrorelix provides immediate and reversible suppression.[2]
The binding affinity of Cetrorelix for the human GnRH receptor is significantly high, with a reported inhibitory concentration (IC50) of 1.21 nM. The binding affinity is approximately 20 times greater than that of native GnRH.[5] This high affinity ensures a potent and rapid onset of action.
The GnRH Receptor Signaling Cascade and its Inhibition by Cetrorelix
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to the Gαq/11 G-protein.[6][7] This initiates a well-defined signaling pathway that is effectively blocked by Cetrorelix.
Phospholipase C Activation and Second Messenger Generation
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] This leads to a rapid and transient increase in cytosolic Ca2+ concentration, a critical signal for gonadotropin secretion.[6]
Protein Kinase C Activation
DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6] Activated PKC phosphorylates a variety of downstream target proteins, playing a crucial role in both the synthesis and secretion of LH and FSH.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are activated.[1][6] The ERK pathway is involved in the regulation of gonadotropin subunit gene expression.
By competitively inhibiting the initial binding of GnRH to its receptor, Cetrorelix effectively prevents the activation of this entire signaling cascade, leading to a rapid and dose-dependent suppression of LH and FSH release.
Data Presentation: Quantitative Effects of Cetrorelix
The administration of Cetrorelix results in a significant and dose-dependent suppression of gonadotropin and sex steroid levels. The following tables summarize key quantitative data from clinical studies.
| Parameter | Value | Reference |
| IC50 for GnRH Receptor Binding | 1.21 nM | |
| IC50 for LH Suppression | 0.73 ng/mL | |
| IC50 for FSH Suppression | 7.25 ng/mL | [8] |
| Dose | Effect on LH Levels | Effect on FSH Levels | Study Population | Reference |
| 0.25 mg/day (multiple doses) | Effective prevention of premature LH surges | Less pronounced suppression compared to LH | Women undergoing controlled ovarian stimulation | [9] |
| 1.0 mg, 2.0 mg, 5.0 mg (single doses) | Dose-dependent suppression of LH | Suppression did not reach statistical significance | Normal men | [9] |
| 2 mg, 5 mg, 10 mg (daily for 8 days) | Dose-dependent suppression of LH | Significant suppression with 10 mg dose | Normal men | [10] |
| 3.0 mg (single dose) | Nadir at +12h, rebound at +96h | Nadir at +24h, recovery at +48h | Healthy women | [11] |
| Dose | Effect on Estradiol (E2) Levels | Effect on Progesterone (P4) Levels | Study Population | Reference |
| 3.0 mg (single dose) | Nadir at +24h, recovery at +72h | Not significantly affected | Healthy women | [11] |
| 0.25, 0.50, 1.00 mg (multiple doses) | Dose-dependent suppression | Suppressed, with a nadir at 6–12 h after administration | Healthy female volunteers | [12] |
| 2.5 mg (single dose) | Rise, plateau, or drop observed, with no correlation to clinical outcome | Not significantly different between E2 response groups | Women undergoing ICSI cycles | [5] |
Mandatory Visualizations
Cetrorelix Signaling Pathway in Gonadotrophs
Caption: Cetrorelix competitively inhibits the GnRH receptor, blocking the downstream signaling cascade.
Experimental Workflow for Assessing Cetrorelix Activity
Caption: Workflow for evaluating the in vitro and in vivo effects of Cetrorelix.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (Ki) of Cetrorelix for the GnRH receptor.
Materials:
-
Gonadotroph cell line (e.g., LβT2) or pituitary membrane preparation
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Unlabeled Cetrorelix
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize pituitary tissue or gonadotroph cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled Cetrorelix.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Cetrorelix. Calculate the IC50 value (the concentration of Cetrorelix that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of Cetrorelix on GnRH-induced intracellular calcium mobilization.
Materials:
-
Gonadotroph cell line (e.g., LβT2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
GnRH agonist
-
Cetrorelix
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Seeding: Seed gonadotroph cells onto a 96-well plate or glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Pre-treatment: Incubate the cells with varying concentrations of Cetrorelix for a specified time.
-
Stimulation: Add a GnRH agonist to the wells and immediately begin measuring fluorescence.
-
Data Acquisition: Record fluorescence intensity over time using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, measure emission at two different excitation wavelengths.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity over time. Compare the GnRH-induced calcium response in the presence and absence of Cetrorelix to determine its inhibitory effect.
Enzyme-Linked Immunosorbent Assay (ELISA) for LH and FSH
Objective: To quantify the concentration of LH and FSH in cell culture supernatant or serum samples following Cetrorelix treatment.
Materials:
-
Commercially available human LH or FSH ELISA kit (containing coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Cell culture supernatant or serum samples
-
Microplate reader
Protocol:
-
Sample and Standard Preparation: Prepare serial dilutions of the provided hormone standards. Dilute samples as necessary.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the hormone to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody, which binds to a different epitope on the hormone.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of LH or FSH in the samples by interpolating their absorbance values on the standard curve.
Western Blot for MAPK/ERK Phosphorylation
Objective: To assess the effect of Cetrorelix on GnRH-induced phosphorylation of ERK in gonadotrophs.
Materials:
-
Gonadotroph cell line (e.g., LβT2)
-
GnRH agonist
-
Cetrorelix
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Culture gonadotroph cells and treat with a GnRH agonist in the presence or absence of Cetrorelix for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK to determine the effect of Cetrorelix on GnRH-induced ERK phosphorylation.
Conclusion
Cetrorelix exerts its profound and reversible inhibitory effect on gonadotropin secretion through competitive antagonism of the GnRH receptor in pituitary gonadotrophs. This action effectively blocks the canonical Gαq/11-PLC-IP3/DAG signaling pathway, leading to a suppression of intracellular calcium mobilization, PKC activation, and downstream MAPK signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of Cetrorelix and other GnRH antagonists. Further research into the potential non-canonical signaling pathways and the long-term effects of Cetrorelix on gonadotroph cell function will continue to enhance our understanding of this important therapeutic agent.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of estradiol patterns in clomiphene citrate/human menopausal gonadotropin/cetrorelix protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cetrorelix, a GnRH-receptor antagonist, on gonadal axis in women with functional hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
In Vitro Binding Affinity of Cetrotide to Gonadotropin-Releasing Hormone (GnRH) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of Cetrotide (cetrorelix acetate) to Gonadotropin-Releasing Hormone (GnRH) receptors. This compound is a potent GnRH antagonist utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges. Its therapeutic efficacy is rooted in its high-affinity, competitive binding to GnRH receptors in the anterior pituitary gland.
Core Concept: Competitive Antagonism
This compound functions as a competitive antagonist at the GnRH receptor. This means that it binds to the same site on the receptor as the endogenous ligand, GnRH, but does not activate the receptor. By occupying the binding site, this compound prevents GnRH from initiating the signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and reversible suppression of gonadotropin release is a key feature of its mechanism of action.
Binding Affinity Data
| Compound | Receptor | Binding Affinity | Notes |
| This compound (Cetrorelix) | GnRH Receptor | High | A potent competitive antagonist. |
| (~20x higher than native GnRH) |
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
The following protocol outlines a standard methodology for determining the in vitro binding affinity of a compound like this compound to the GnRH receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell Membranes: A source of GnRH receptors, typically from cell lines engineered to express high levels of the human GnRH receptor (e.g., HEK293 or CHO cells) or from pituitary tissue.
-
Radioligand: A radioactively labeled high-affinity GnRH receptor ligand (e.g., ¹²⁵I-labeled triptorelin or a labeled GnRH agonist).
-
Unlabeled Competitor: this compound (cetrorelix acetate) at a range of concentrations.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing GnRH receptors in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of an unlabeled GnRH agonist (to saturate all specific binding sites).
-
Competitive Binding: Radioligand and varying concentrations of this compound.
-
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GnRH Receptor Signaling Pathway and Mechanism of this compound Action
Upon binding of GnRH, the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. This compound, by competitively blocking the GnRH receptor, prevents the initiation of this entire cascade.
The Impact of Cetrotide® (Cetrorelix Acetate) on Gonadotropin Secretion Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrotide® (cetrorelix acetate) is a potent gonadotropin-releasing hormone (GnRH) antagonist used extensively in reproductive medicine to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its kinetics of LH and follicle-stimulating hormone (FSH) secretion. It details the molecular mechanism of action, downstream signaling pathways, quantitative effects on gonadotropin levels, and standardized experimental protocols for its evaluation.
Introduction
The precise regulation of gonadotropin secretion by the pituitary gland is fundamental to successful follicular development and ovulation.[3] In assisted reproductive technology (ART), preventing a premature surge of LH is critical for optimizing oocyte retrieval.[3][4] this compound, a synthetic decapeptide, acts as a competitive antagonist of the GnRH receptor, providing immediate and reversible suppression of LH and FSH secretion.[1][3][5] Unlike GnRH agonists that induce an initial "flare-up" of gonadotropins, this compound offers direct and rapid inhibition, making it a cornerstone of modern ART protocols.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its effect by competitively blocking GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[3][6][7] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade responsible for LH and FSH synthesis and release.[3]
The binding of GnRH to its G-protein coupled receptor typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH. By competitively inhibiting the GnRH receptor, this compound effectively halts this signaling pathway.
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Data on LH and FSH Suppression
The administration of this compound leads to a rapid, dose-dependent, and reversible suppression of both LH and FSH.[1][8] The onset of suppression is almost immediate, with significant reductions in gonadotropin levels observed within hours of administration.[6][7]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Bioavailability (subcutaneous) | ~85% | [6][7] |
| Time to Maximum Concentration | 1-2 hours | [9] |
| Terminal Half-life (single 0.25 mg dose) | ~12 hours | |
| Terminal Half-life (multiple doses) | ~30 hours | [9] |
| Pharmacodynamics | ||
| Onset of LH Suppression (0.25 mg) | Within 2 hours | [6] |
| Onset of LH Suppression (3 mg) | Within 1 hour | [6] |
| Duration of LH Suppression (0.25 mg daily) | Maintained for 24 hours | [6][10] |
| Duration of LH Suppression (single 3 mg dose) | ≥ 4 days | [6][10] |
| IC50 for LH Suppression | 3.6 ng/mL | [11] |
| IC50 for FSH Suppression | 7.25 ng/mL | [11] |
Table 2: Effect of Single this compound Doses on LH Surge and Ovulation in Healthy Premenopausal Women
| Dose | Mean Shift in LH Surge (days) | Median Postponement of Ovulation (days) | Reference |
| 1 mg | 4.1 | 4.5 | [8][11] |
| 3 mg | 7.5 | 7.0 | [8][11] |
| 5 mg | 9.3 | 10.0 | [8][11] |
Table 3: Gonadotropin Suppression with Daily this compound Injections in Normal Men
| Dose | Effect on LH | Effect on FSH | Reference |
| 2 mg/day | Significant suppression with some fluctuations | Less pronounced suppression | [12] |
| 5 mg/day | Significant suppression with some fluctuations | Less pronounced suppression | [12] |
| 10 mg/day | Consistent and significant suppression | Significant suppression to subnormal values | [12] |
Experimental Protocols
The evaluation of this compound's effects on gonadotropin secretion involves a combination of in vitro and in vivo studies.
In Vitro GnRH Receptor Binding and Inhibition Assay
Objective: To determine the binding affinity and inhibitory concentration of this compound at the GnRH receptor.
Methodology:
-
Cell Culture: Pituitary gonadotrope cell lines (e.g., LβT2 cells) that endogenously express the GnRH receptor are cultured in appropriate media.[1]
-
Receptor Binding Assay: Competitive binding assays are performed using a radiolabeled GnRH analog and varying concentrations of this compound to determine the dissociation constant (Kd).[1]
-
Functional Inhibition Assay: Cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. LH and FSH levels in the culture supernatant are quantified using immunoassays (e.g., ELISA) to determine the IC50.
Below is a diagram illustrating the in vitro experimental workflow.
In Vivo Pharmacodynamic Study in Healthy Volunteers
Objective: To assess the dose-dependent effect of this compound on LH and FSH secretion kinetics in humans.
Methodology:
-
Subject Recruitment: Healthy, premenopausal female volunteers are recruited for the study.[8]
-
Study Design: A randomized, placebo-controlled, dose-escalation study is conducted.[8] Subjects are administered a single subcutaneous injection of this compound (e.g., 1 mg, 3 mg, 5 mg) or placebo on a specific day of their menstrual cycle (e.g., day 8).[8][11]
-
Blood Sampling: Frequent blood samples are collected at baseline and at various time points post-injection to measure plasma concentrations of this compound, LH, FSH, and estradiol.[8]
-
Hormone Analysis: Serum hormone levels are determined using validated immunoassays (e.g., electrochemiluminescence immunoassay).[8]
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and pharmacodynamic parameters (e.g., degree and duration of LH/FSH suppression, delay in LH surge) are calculated and compared across dose groups.[8][11]
Below is a diagram illustrating the in vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. Suppression of the endogenous luteinizing hormone surge by the gonadotrophin-releasing hormone antagonist Cetrorelix during ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cetrorelix Monograph for Professionals - Drugs.com [drugs.com]
- 7. pharmaline.co.il [pharmaline.co.il]
- 8. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcp.merckgroup.com [hcp.merckgroup.com]
- 11. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Horizon of Cetrorelix: A Technical Guide to its Role in Non-Reproductive System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cetrorelix, a synthetic decapeptide, is well-established as a potent gonadotropin-releasing hormone (GnRH) antagonist in reproductive medicine.[1][2] Its primary clinical application involves the prevention of premature luteinizing hormone (LH) surges during controlled ovarian stimulation for assisted reproductive technologies.[1][3] However, a growing body of evidence reveals that the therapeutic utility of cetrorelix extends far beyond the reproductive system. The expression of GnRH receptors in various non-reproductive tissues, including tumors and immune cells, has opened new avenues for research and drug development. This technical guide provides an in-depth exploration of cetrorelix's mechanism of action and its emerging applications in oncology, autoimmune diseases, and benign proliferative disorders, offering a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
Cetrorelix exerts its effects through two primary mechanisms: systemic hormonal suppression via the hypothalamic-pituitary-gonadal (HPG) axis and direct action on peripheral cells expressing GnRH receptors.
Systemic Hormonal Suppression
The canonical mechanism of cetrorelix involves its function as a competitive antagonist at the GnRH receptors on the pituitary gland.[2][4] By binding to these receptors without activating them, cetrorelix prevents endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and follicle-stimulating hormone (FSH).[2][3] This results in a rapid, dose-dependent, and reversible suppression of gonadotropins, thereby reducing the production of gonadal sex steroids like testosterone and estrogen.[5][6] Unlike GnRH agonists, which cause an initial stimulatory "flare-up" of hormones, antagonists like cetrorelix induce immediate inhibition, a significant advantage in hormone-sensitive conditions.[5][7]
Direct Cellular Effects
Research has demonstrated the presence of GnRH receptors on the cell membranes of various non-pituitary tissues, including cancer cells from the ovary, prostate, and breast, as well as on immune cells.[4][8][9] This finding suggests that cetrorelix can exert direct effects on these tissues, independent of its influence on the HPG axis. These direct actions can include inhibition of cell proliferation and induction of apoptosis.[9][10]
Applications in Oncology Research
Cetrorelix has shown significant potential in the treatment of hormone-sensitive cancers and other malignancies that express GnRH receptors.
Ovarian Cancer
Approximately 80% of primary ovarian cancers express GnRH receptors, making them a viable target for GnRH antagonists.[8] Studies have shown that cetrorelix has direct anticancer activity in both in vitro and in vivo ovarian cancer models.[8][9]
Signaling Pathway: In epithelial ovarian cancer (EOC), cetrorelix has been shown to induce apoptosis by modulating the PI3K/AKT/FOXO1 signaling pathway.[10] Cetrorelix treatment suppresses the activation of PI3K/AKT signaling, which allows the transcription factor FOXO1 to translocate to the nucleus.[10] In the nucleus, FOXO1 upregulates the expression of pro-apoptotic genes, including members of the TNF receptor superfamily, ultimately leading to programmed cell death.[10]
Quantitative Data Summary: Cetrorelix in Ovarian Cancer
| Parameter | Cell Line(s) | Concentration/Dose | Effect | Reference |
|---|---|---|---|---|
| Cell Proliferation | HTOA | 10⁻⁹ to 10⁻⁵ M | Dose-dependent inhibition of DNA synthesis | [9] |
| Apoptosis Rate | SKOV3-ip, SKOV3, A2780 | 100 µM | Significant increase in total apoptosis | [10] |
| Tumor Growth (in vivo) | SKOV3 Xenograft | 100 µ g/day (s.c.) | Markedly increased apoptotic cells in xenograft tissue |[10] |
Experimental Protocols:
-
In Vitro Apoptosis Assay: Epithelial ovarian cancer cells (e.g., SKOV3, A2780) are cultured to 60-70% confluency and serum-starved for 18 hours. Cells are then treated with cetrorelix at logarithmic concentrations (1 nM to 1 mM) for 48-72 hours. Apoptosis is quantified using flow cytometry after Annexin V and propidium iodide staining.[10]
-
In Vivo Xenograft Model: Female BALB/c nude mice (5 weeks old) are subcutaneously injected with 1x10⁷ SKOV3 cells. After tumors are established (e.g., 7 days), mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of cetrorelix (e.g., 100 µg in 0.2 mL vehicle). The control group receives the vehicle alone. Tumor growth is monitored, and after a set period (e.g., 19 days), tumors are harvested for analysis, such as TUNEL staining for apoptosis.[10]
Prostate Cancer and Benign Prostatic Hyperplasia (BPH)
Cetrorelix is effective in conditions requiring androgen deprivation, such as prostate cancer and BPH.[11][12] Its primary advantage over LHRH agonists is the immediate reduction in testosterone without the initial surge, which can be critical in patients with advanced disease, preventing clinical flare-ups.[7][13][14] In BPH, cetrorelix treatment leads to a reduction in prostate volume and significant, long-lasting improvement in urinary symptoms.[11][15]
Quantitative Data Summary: Cetrorelix in BPH Clinical Trials
| Parameter | Patient Population | Dosing Regimen | Result | Reference |
|---|---|---|---|---|
| International Prostate Symptom Score (IPSS) | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 52.9% mean decline from baseline | [11][16] |
| Quality of Life (QoL) Score | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 46% mean improvement | [11] |
| Prostatic Volume | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 27% mean reduction | [11] |
| Peak Urinary Flow Rate (Qmax) | Symptomatic BPH | 5 mg s.c. BID (2d) then 1 mg/day (2mo) | 2.86 mL/s mean increase | [11] |
| IPSS Change from Baseline | Symptomatic BPH | 5-10 mg weekly or bi-weekly for 4 weeks | -5.4 to -5.9 point peak improvement vs. -2.8 for placebo |[17] |
Experimental Protocol (BPH Clinical Trial Design): A multicenter, randomized, placebo-controlled clinical trial design is often used.[15] Patients with moderate to severe symptomatic BPH (e.g., IPSS ≥ 13) are enrolled. Following a placebo run-in period, patients are randomized to receive either placebo or one of several cetrorelix dosing regimens (e.g., 5mg weekly for 4 weeks; 10mg bi-weekly for 2 doses; 10mg weekly for 4 weeks) via subcutaneous injection.[17] Efficacy is evaluated based on primary endpoints like the change in IPSS and secondary endpoints including QoL score, prostate volume (measured by ultrasound), and peak urinary flow rate over a follow-up period of up to 20 weeks.[17]
Applications in Inflammatory and Autoimmune Disease Research
Emerging evidence suggests that GnRH plays a role in modulating immune responses, positioning GnRH antagonists as potential anti-inflammatory agents.
Rheumatoid Arthritis (RA)
Proof-of-concept studies in patients with active, long-standing RA have demonstrated that short-term treatment with cetrorelix can have rapid anti-inflammatory effects.[18][19] The treatment leads to a significant reduction in key pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), and improves clinical signs and symptoms of the disease.[20][21]
Quantitative Data Summary: Cetrorelix in Rheumatoid Arthritis
| Parameter | Patient Population | Dosing Regimen | Result | Reference |
|---|---|---|---|---|
| TNF-α Level | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | Significant decrease by day 5 vs. placebo (p=0.023) | [18][21] |
| ACR20 Response | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | 40% in cetrorelix group vs. 18% in placebo group by day 5 (p=0.015) | [18][21] |
| DAS28-CRP < 2.6 (Remission) | Active RA | 5mg (d1-2), 3mg (d3-5) s.c. | 13% in cetrorelix group vs. 0% in placebo group by day 5 (p=0.009) | [18][21] |
| DAS28-CRP Change | Active RA (high gonadotropins) | 5mg (d1-2), 3mg (d3-5) s.c. | -1.0 in cetrorelix group vs. +0.4 in placebo group by day 5 (p=0.010) | [20] |
| IL-1β Level | Active RA (high gonadotropins) | 5mg (d1-2), 3mg (d3-5) s.c. | Significant reduction by day 15 vs. placebo (p=0.034) |[20] |
Experimental Protocol (RA Clinical Trial Design): A proof-of-concept, randomized, double-blind, placebo-controlled study is an appropriate design.[18][19] Patients with active, long-standing RA (e.g., fulfilling ACR criteria) are randomized (1:1) to receive either subcutaneous cetrorelix or a matching placebo. A typical short-term, high-dose regimen is 5 mg/day for days 1-2 followed by 3 mg/day for days 3-5.[18] The primary endpoint could be the change in the Disease Activity Score (DAS28-CRP) by day 5. Secondary endpoints include changes in serum TNF-α levels, ACR20/50/70 response rates, and other inflammatory markers, with follow-up assessments on days 10 and 15 to observe the duration of effect.[18]
Emerging Areas of Research
Preclinical studies have suggested that cetrorelix may also have effects on the central nervous system (CNS). In mouse models, intracerebroventricular administration of cetrorelix has demonstrated anxiolytic and antidepressant actions.[22] Furthermore, it was shown to block the impairment of memory consolidation caused by beta-amyloid (25-35), suggesting a potential, though highly preliminary, therapeutic role in conditions like Alzheimer's disease that warrants further investigation.[22]
Conclusion
Cetrorelix is a multifaceted molecule with significant therapeutic potential beyond its established role in reproductive medicine. Its ability to act both systemically by suppressing the HPG axis and directly on peripheral GnRH receptors makes it a compelling candidate for drug development in oncology and autoimmune diseases. The rapid, flare-free hormonal suppression is a key advantage in managing hormone-dependent cancers like prostate and ovarian cancer. Furthermore, its novel anti-inflammatory properties, highlighted by the significant reduction of TNF-α in rheumatoid arthritis, open up exciting possibilities for treating a range of immune-mediated disorders. Future research should focus on elucidating the precise intracellular signaling pathways of direct GnRH receptor antagonism in non-pituitary tissues and conducting larger-scale clinical trials to establish long-term efficacy and safety in these new indications.
References
- 1. Cetrorelix - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phase II study of cetrorelix, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 11. Efficacy and safety of luteinizing hormone-releasing hormone antagonist cetrorelix in the treatment of symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of LHRH antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteinizing hormone-releasing hormone antagonist cetrorelix as primary single therapy in patients with advanced prostatic cancer and paraplegia due to metastatic invasion of spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. The Role of Gonadotropin-Releasing Hormone Antagonists for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Placebo-controlled dose-ranging phase 2 study of subcutaneously administered LHRH antagonist cetrorelix in patients with symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Short-term treatment with a gonadotropin-releasing hormone antagonist, cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cetrorelix, a Gonadotropin-Releasing Hormone Antagonist, Demonstrates Efficacy and Significantly Reduces Proinflammatory Cytokines in Patients with Active Longstanding Rheumatoid Arthritis with High Gonadotropin Levels: A Proof-of-Concept, Double-Blind, Randomized Trial - ACR Meeting Abstracts [acrabstracts.org]
- 21. Cetrorelix, a Gonadotropin-Releasing Hormone Antagonist, Significantly Reduces Tumour-Necrosis-Factor-Alpha and Demonstrates Efficacy in Patients with Active Rheumatoid Arthritis: A Proof-of-Concept, Double-Blind, Randomised Trial - ACR Meeting Abstracts [acrabstracts.org]
- 22. Effects of the LHRH antagonist Cetrorelix on the brain function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Cetrotide® (Cetrorelix Acetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrotide® (cetrorelix acetate) is a potent and specific gonadotropin-releasing hormone (GnRH) antagonist. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of cetrorelix. The document summarizes key findings from a range of in vitro and in vivo studies, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and extensive safety evaluation in relevant animal models. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for pivotal preclinical studies are described, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.
Introduction
Cetrorelix is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] By competitively blocking GnRH receptors in the pituitary gland, cetrorelix provides immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action avoids the initial "flare-up" effect seen with GnRH agonists, making it a valuable agent in controlled ovarian stimulation protocols to prevent premature LH surges and subsequent ovulation.[2] The preclinical development of cetrorelix involved a comprehensive series of pharmacological and toxicological studies to establish its efficacy and safety profile prior to clinical use.
Preclinical Pharmacology
Mechanism of Action
Cetrorelix functions as a competitive antagonist at the GnRH receptor (GnRHR) on pituitary gonadotrophs.[1][2] This binding action directly blocks the endogenous GnRH from stimulating the synthesis and release of LH and FSH.[1] The suppression of gonadotropins is rapid, reversible, and dose-dependent.[1][2]
References
Methodological & Application
Application Notes and Protocols for Cetrotide® (Cetrorelix Acetate) in Murine Ovarian Stimulation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrotide® (cetrorelix acetate) is a potent gonadotropin-releasing hormone (GnRH) antagonist that effectively suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This action prevents premature LH surges and subsequent spontaneous ovulation, a critical component of controlled ovarian stimulation protocols. While widely used in human assisted reproductive technologies, this compound® is also a valuable tool in murine models for research and drug development. These application notes provide detailed protocols for the use of this compound® in murine ovarian stimulation, with a particular focus on improving superovulation outcomes, especially in aged mice.
Mechanism of Action
This compound® functions as a competitive antagonist to GnRH at its receptors on the pituitary gonadotroph cells. By binding to these receptors, it blocks the downstream signaling cascade that would typically lead to the synthesis and release of LH and FSH. The suppression of a premature LH surge is crucial for preventing the spontaneous ovulation of immature oocytes, thereby allowing for the development of a synchronized cohort of mature oocytes for experimental purposes.[1]
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from studies investigating the effects of this compound® on superovulation in murine models, particularly in aged mice where ovarian response is often diminished.[2][3][4]
Materials
-
This compound® (cetrorelix acetate)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile 0.9% saline
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections
Animal Models
-
Female mice of the desired strain and age (e.g., C57BL/6J). The cited studies utilized 12-month-old female mice to investigate age-related decline in fertility.[2][3][4]
-
Male mice of proven fertility for mating studies.
This compound® Preparation
Reconstitute this compound® according to the manufacturer's instructions. Dilute to a final concentration that allows for the administration of the desired dose (e.g., 5 µg/kg body weight) in a suitable injection volume (e.g., 100 µL).
Superovulation Protocol for Aged Mice
This protocol outlines two potential administration schedules for this compound® prior to superovulation induction in aged mice.
Schedule A (7-Day Protocol):
-
Administer 5 µg/kg of this compound® IP once daily for 7 consecutive days.[2][3][4]
-
24 hours after the final this compound® injection, administer 5 IU of PMSG via IP injection.[2][3]
-
48 hours after the PMSG injection, administer 5 IU of hCG via IP injection.[2][3]
Schedule B (3-Dose Protocol):
-
Administer 5 µg/kg of this compound® IP once every 3 days for a total of 3 doses.[1][2][3][4]
-
24 hours after the final this compound® injection, administer 5 IU of PMSG via IP injection.[1][2][3]
-
48 hours after the PMSG injection, administer 5 IU of hCG via IP injection.[1][2][3]
Oocyte Retrieval and In Vitro Fertilization (IVF)
-
Approximately 16 hours after the hCG injection, euthanize the female mice.[1][3]
-
Collect cumulus-oocyte complexes from the oviducts.
-
Perform standard IVF procedures using sperm collected from fertile male mice.
-
Culture the resulting zygotes in an appropriate embryo culture medium.
Caption: Experimental workflow for this compound use in murine ovarian stimulation.
Data Presentation
The use of this compound® in aged mice has been shown to significantly improve oocyte yield compared to standard superovulation protocols alone.
| Treatment Group | Number of Mice (n) | Mean Oocytes Obtained (± SEM) | Fertilization Rate (%) | Birth Rate (%) |
| Control (No this compound®) | 9 | 4.7 ± 1.2 | 92.2 | 56.4 |
| This compound® (7-Day Protocol) | 10 | 8.7 ± 1.9 | 88.5 | 51.8 |
| This compound® (3-Dose Protocol) | 10 | 9.8 ± 1.3 | 96.9 | 58.3 |
Data adapted from studies on 12-month-old female mice.[2][3][4]
Discussion and Conclusion
The administration of this compound® prior to ovarian stimulation in aged mice has been demonstrated to improve superovulation outcomes, leading to a higher number of retrieved oocytes without compromising oocyte quality, as indicated by equivalent fertilization and birth rates.[2][3][4] The underlying mechanism for this improvement may be linked to a reduction in ovarian fibrosis, thereby enhancing ovarian function.[2][3] These protocols provide a valuable framework for researchers utilizing murine models to study reproductive aging and for the development of novel fertility treatments. The use of a GnRH antagonist like this compound® can contribute to animal welfare by extending the effective reproductive lifespan of valuable aged female breeding mice.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Cetrorelix administration on ovarian stimulation in aged mice [jstage.jst.go.jp]
- 3. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cetrotide (Cetrorelix Acetate) Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrotide, the brand name for cetrorelix acetate, is a synthetic decapeptide that functions as a potent and direct antagonist of the gonadotropin-releasing hormone (GnRH).[1][2][3] In animal research, this compound is a critical tool for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological states. Its mechanism involves competitively binding to GnRH receptors on the anterior pituitary gland.[1][4][5] This action blocks the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid, dose-dependent, and reversible suppression of sex steroid production, such as estrogen and testosterone.[1][2][5] Unlike GnRH agonists that cause an initial "flare-up" of gonadotropins, this compound provides immediate suppression, making it invaluable for applications requiring precise hormonal control.[6][7]
These notes provide detailed protocols and data for the administration of this compound in common animal research applications, including endometriosis models, assisted reproductive technologies (ART), and oncology studies.
Mechanism of Action: GnRH Antagonism
This compound exerts its effect by competitively inhibiting the GnRH receptor on pituitary gonadotroph cells.[3][4][5] This blockade prevents endogenous GnRH from initiating the signaling cascade—involving Gq/11 protein activation, inositol triphosphate (IP3), and diacylglycerol (DAG)—that culminates in the synthesis and release of LH and FSH.[4] The resulting decrease in gonadotropin levels leads to reduced stimulation of the gonads and a subsequent fall in sex hormone production.[1]
References
Application Notes and Protocols for the Laboratory Use of Reconstituted Cetrotide Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and application of Cetrotide (cetrorelix acetate) powder for in vitro and in vivo laboratory research. This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist that competitively blocks GnRH receptors, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This makes it a valuable tool for studying the GnRH signaling pathway and its role in various physiological and pathological processes.
Product Information and Storage
This compound is supplied as a sterile, lyophilized powder. The commercially available vials typically contain either 0.25 mg or 3 mg of cetrorelix acetate along with mannitol as an excipient.[2][3]
Storage of Unreconstituted Powder: Unopened vials of this compound powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[4] For short periods, the unopened product may be stored at room temperature (not exceeding 30°C) for up to three months.[5] Do not freeze.[6]
Reconstitution of this compound Powder
The reconstitution procedure depends on the intended application, whether for immediate use in vivo or for the preparation of stock solutions for in vitro experiments.
Reconstitution for Immediate In Vivo Use
For direct subcutaneous injection in animal models, this compound should be reconstituted with the supplied Sterile Water for Injection, USP.[2]
Materials:
-
This compound vial (0.25 mg or 3 mg)
-
Pre-filled syringe with Sterile Water for Injection, USP (1 mL for 0.25 mg vial, 3 mL for 3 mg vial)
-
Mixing needle (e.g., 20-gauge)
-
Injection needle (e.g., 27-gauge)
-
Alcohol swabs
Protocol:
-
Ensure the this compound vial and the pre-filled syringe are at room temperature.[5]
-
Remove the plastic cap from the vial and wipe the rubber stopper with an alcohol swab.[7]
-
Attach the mixing needle to the pre-filled syringe.
-
Penetrate the center of the rubber stopper with the mixing needle and slowly inject the Sterile Water for Injection into the vial.[3]
-
Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake vigorously , as this may cause bubble formation.[3][7]
-
The reconstituted solution should be used immediately.[5] Do not use if the solution contains particles or is discolored.[5]
-
Draw the required volume of the solution into a new syringe fitted with an appropriate injection needle for administration.
Preparation of Stock Solutions for Laboratory Use
For in vitro experiments or when preparing specific concentrations for in vivo studies, stock solutions can be prepared using different solvents.
Table 1: Solvents for Cetrorelix Acetate Stock Solution Preparation
| Solvent | Concentration | Notes | Reference |
| 1 M Hydrochloric Acid (HCl) | 100 mM | For in vitro studies. The pH of the final working solution should be adjusted. | [8] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | A stock solution can be prepared. Purge with an inert gas. | [9] |
| Methanol | Slightly soluble | A stock solution can be prepared. Purge with an inert gas. | [9] |
Protocol for 100 mM Stock Solution in 1 M HCl: [8]
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in 1 M HCl to achieve a final concentration of 100 mM.
-
For cell culture experiments, this stock solution is typically diluted (e.g., 100-fold) into the culture medium. The pH of the final working solution should be neutralized or adjusted to a physiologically compatible range (e.g., pH 7.0).[8]
Protocol for Stock Solution in DMSO or Methanol: [9]
-
Dissolve the this compound powder in the chosen solvent (DMSO or methanol).
-
To prevent oxidation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before and after dissolving the peptide.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability of Reconstituted Solutions: this compound is known to be unstable in aqueous solutions, with stability being highly dependent on pH.[10] The reconstituted solution for injection should be used immediately.[5] The long-term stability of stock solutions in HCl or DMSO has not been extensively reported in the literature; therefore, it is recommended to prepare fresh stock solutions regularly and store them in aliquots at low temperatures. Avoid repeated freeze-thaw cycles.[11]
Application in In Vitro Experiments
This compound is a valuable tool for studying GnRH receptor-mediated signaling in various cell types.
Table 2: Recommended Concentrations of Cetrorelix for In Vitro Studies
| Cell Type | Application | Effective Concentration | Reference |
| Epithelial Ovarian Cancer Cells (SKOV3-ip, SKOV3, A2780) | Induction of apoptosis | 100 µM | [8] |
| Various Cancer Cell Lines | Dose-response studies | 1 nM to 1 mM | [8] |
| Prostate Cancer Cells | Apoptosis induction | 5-20 ng/mL | [12] |
| Murine LTK- cells expressing human GnRHR | Inhibition of GnRHR activation | IC₅₀ = 1.2 nM | [9] |
General Workflow for In Vitro Experiments
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
General workflow for in vitro experiments with this compound.
Experimental Protocol: Apoptosis Assay in Ovarian Cancer Cells[8]
This protocol describes the use of this compound to induce apoptosis in epithelial ovarian cancer (EOC) cells.
Materials:
-
EOC cell lines (e.g., SKOV3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (100 mM in 1 M HCl)
-
Apoptosis detection kit (e.g., Annexin V-PE)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed EOC cells in 6-well plates and culture for 24 hours until they reach 60-70% confluency.
-
Serum-starve the cells for 18 hours to synchronize their cell cycles.
-
Replace the serum-free medium with fresh complete medium containing the desired concentration of this compound (e.g., 100 µM). Include a vehicle control (medium with an equivalent concentration of neutralized HCl).
-
Incubate the cells for the desired duration (e.g., 48 or 72 hours).
-
Harvest the cells, wash with ice-cold PBS, and resuspend in binding buffer at a density of 1 x 10⁶ cells/mL.
-
Stain the cells for apoptosis according to the manufacturer's protocol for the apoptosis detection kit.
-
Analyze the samples using a flow cytometer.
Application in In Vivo Experiments
This compound can be used in various animal models to study the effects of GnRH antagonism.
Table 3: In Vivo Dosages of Cetrorelix in Animal Models
| Animal Model | Application | Dosage | Administration Route | Reference |
| Aged Mice (12-month-old) | Improvement of ovarian stimulation | 5 µg/kg for 7 consecutive days or 3 times every 3 days | Subcutaneous | [13][14] |
| Nude Mice (with SKOV3 xenografts) | Antitumor effect | 100 µ g/0.2 mL daily | Subcutaneous | [8] |
| Rats (Endometriosis model) | Regression of endometriotic implants | 0.001 mg/rat/day for 8 weeks | Subcutaneous | [13][15] |
| Rats (Endometriosis model) | Regression of endometriotic implants | 0.25 to 1 mg/kg | Subcutaneous | [8] |
| Male Rats | Testosterone suppression | 20-24 µg/kg/day (depot formulation) | Intramuscular | [16] |
Experimental Protocol: In Vivo Antitumor Study in a Nude Mouse Xenograft Model[8]
This protocol describes the administration of this compound to assess its pro-apoptotic effect on EOC xenografts in nude mice.
Materials:
-
Female BALB/c nude mice (5 weeks old)
-
SKOV3 cells
-
This compound
-
1 M HCl
-
1 M NaOH
-
Normal saline
-
Insulin syringes
Protocol:
-
Preparation of this compound Solution: Solubilize this compound in 1 M HCl, then adjust the pH to 7.0 with an equal volume of 1 M NaOH. Dilute the solution with normal saline to a final concentration of 100 µ g/0.2 mL.
-
Xenograft Establishment: Subcutaneously inject 1 x 10⁷ SKOV3 cells into the right scapular region of each mouse.
-
Treatment: After 7 days, randomize the mice into treatment and control groups.
-
This compound group: Administer 100 µ g/0.2 mL of the prepared this compound solution via subcutaneous injection daily.
-
Control group: Administer an equivalent volume of the vehicle (neutralized HCl diluted in normal saline) via subcutaneous injection daily.
-
-
Monitoring: Monitor tumor growth using an in vivo imaging device or caliper measurements.
-
Endpoint Analysis: After the treatment period (e.g., 19 days), euthanize the mice and excise the tumors for histopathological analysis (e.g., TUNEL staining for apoptosis).
GnRH Signaling Pathway and Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GnRH receptor on pituitary gonadotrophs. This binding blocks the downstream signaling cascade that is normally initiated by GnRH, leading to the inhibition of LH and FSH synthesis and secretion.
GnRH receptor signaling and this compound's mechanism of action.
References
- 1. Effective suppression of luteinizing hormone and testosterone by single doses of the new gonadotropin-releasing hormone antagonist cetrorelix (SB-75) in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20210121517A1 - Stable parenteral dosage form of cetrorelix acetate - Google Patents [patents.google.com]
- 3. WO2023017326A1 - Ready to use compositions of cetrorelix acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of GnRH antagonists in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114096266A - Stable formulations of cetrorelix - Google Patents [patents.google.com]
- 7. Systemic delivery of cetrorelix to rats by a new aerosol delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Administration of Cetrotide® (Cetrorelix Acetate) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrotide® (cetrorelix acetate) is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It competitively blocks GnRH receptors at the pituitary level, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3][4] This immediate onset of action, without the initial stimulatory flare-up effect observed with GnRH agonists, makes this compound® a valuable tool for a variety of in vivo animal studies across disciplines such as reproductive science, oncology, and endocrinology.[3] These application notes provide detailed protocols for the preparation and administration of this compound® in common laboratory animal models, along with a summary of reported dosages and their observed effects.
Mechanism of Action
This compound® exerts its pharmacological effect by competing with endogenous GnRH for binding to its receptors on the gonadotroph cells of the anterior pituitary gland.[1][2] This competitive antagonism blocks the downstream signaling cascade that is normally initiated by GnRH binding, thereby inhibiting the synthesis and release of LH and FSH.[1][4] The suppression of gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone and estradiol. The effects of this compound® are dose-dependent and reversible upon discontinuation of treatment.[5][6]
Data Presentation: this compound Dosages in Animal Models
The following table summarizes this compound dosages used in various animal models for different research applications. It is crucial to note that the optimal dose for a specific study will depend on the animal model, research objective, and desired level and duration of gonadotropin suppression.
| Animal Model | Research Area | Dosage | Dosing Regimen | Observed Effects & Notes |
| Mouse (aged, C57BL/6J) | Reproductive Science | 5 µg/kg | Subcutaneous injection, either daily for 7 days or every 3 days for 3 doses.[7] | Improved superovulation response in aged mice without compromising oocyte quality.[7] |
| Mouse (nude, xenograft) | Oncology (Ovarian Cancer) | 100 µ g/0.2 mL | Daily subcutaneous injection.[8] | Increased apoptosis in xenograft tumors.[8] |
| Rat (Wistar) | Endometriosis | 0.001 mg/rat/day | Daily subcutaneous injection for 8 weeks.[1] | Regression of endometriotic implant size and histological structure.[1] |
| Rat | Safety Pharmacology | 0.25, 0.5, and 1 mg/kg | Single subcutaneous dose.[5] | No significant ulcerogenic or neurological effects observed.[5] |
| Rat | Reproductive Toxicology | 139 µg/kg | Administered for the first seven days of pregnancy.[9] | Resulted in 100% post-implantation loss.[9] |
| Non-human Primate (Macaca fascicularis) | Endocrinology | 250, 625, or 1250 µg/kg | Single subcutaneous injection.[10] | Dose-dependent suppression of gonadotropins.[10] |
| Non-human Primate (Macaca arctoides) | Reproductive Toxicology | Not specified, daily injections for 3 months | Daily subcutaneous injections.[2] | Reversible suppression of serum testosterone.[2] |
| Cattle (heifers) | Reproductive Management | 1.5 mg x 2 doses (24h apart) or a single 3 mg dose | Intramuscular injection.[11] | Induced follicular regression and synchronized new follicular wave emergence.[11] |
Experimental Protocols
Preparation of this compound® for Injection
Materials:
-
This compound® (cetrorelix acetate for injection) vial (e.g., 0.25 mg or 3 mg)
-
Sterile Water for Injection, USP
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 20G for reconstitution, 25-27G for injection in rodents)[1][7]
-
Alcohol swabs
Procedure:
-
Bring the this compound® vial and Sterile Water for Injection to room temperature.
-
Remove the plastic cap from the this compound® vial and wipe the rubber stopper with an alcohol swab.[2]
-
Using a sterile syringe and a 20G needle, draw up the required volume of Sterile Water for Injection.
-
Slowly inject the Sterile Water for Injection into the this compound® vial, directing the stream against the side of the vial to minimize foaming.[2]
-
Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake vigorously. [6]
-
The reconstituted solution should be used immediately.[6]
-
For administration, draw the required volume of the reconstituted solution into a new sterile syringe fitted with the appropriate gauge needle for the animal model (e.g., 25-27G for mice and rats).[1][7]
Protocol for Superovulation in Aged Mice
Objective: To improve the oocyte yield in aged female mice for reproductive studies.
Animal Model: Aged female mice (e.g., 12-month-old C57BL/6J).[7]
Materials:
-
Reconstituted this compound® solution
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Administer this compound® at a dose of 5 µg/kg via subcutaneous injection. This can be done daily for 7 consecutive days or every 3 days for a total of 3 doses.[7]
-
24 hours after the final this compound® injection, administer 5 IU of PMSG via intraperitoneal injection to stimulate follicular growth.[7]
-
48 hours after the PMSG injection, administer 5 IU of hCG via intraperitoneal injection to induce ovulation.[7]
-
Oocytes can be collected from the oviducts 14-16 hours after hCG administration.[7]
Protocol for an Endometriosis Model in Rats
Objective: To evaluate the efficacy of this compound® in reducing the size and severity of endometriotic lesions.
Animal Model: Adult female Wistar rats with surgically induced endometriosis.[1]
Materials:
-
Reconstituted this compound® solution
-
Sterile saline (for control group)
-
Syringes and needles for injection (e.g., 25G)[1]
Procedure:
-
Following the surgical induction of endometriosis and a recovery period (e.g., 6 weeks), initiate treatment.[1]
-
Administer this compound® at a dose of 0.001 mg/rat/day via subcutaneous injection for the duration of the study (e.g., 8 weeks).[1]
-
The control group should receive daily subcutaneous injections of sterile saline.[1]
-
Monitor the animals for general health and well-being throughout the study.
-
At the end of the treatment period, euthanize the animals and excise the endometriotic implants for volumetric and histological analysis.[1]
Protocol for an Oncology Xenograft Model in Mice
Objective: To assess the anti-tumor effects of this compound® on hormone-sensitive cancers.
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a human cancer cell line (e.g., SKOV3 ovarian cancer cells).[8]
Materials:
-
Reconstituted this compound® solution
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for injection (e.g., 27G)[7]
-
Calipers for tumor measurement
Procedure:
-
Once the subcutaneous tumors reach a palpable size, randomize the mice into treatment and control groups.[8]
-
Administer this compound® at a dose of 100 µg in a volume of 0.2 mL via daily subcutaneous injection.[8]
-
The control group should receive daily subcutaneous injections of the vehicle.[8]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, apoptosis assays).[8]
General Experimental Workflow
The following diagram illustrates a general workflow for an in vivo animal study involving this compound® administration.
Conclusion
This compound® is a versatile and effective tool for manipulating the hypothalamic-pituitary-gonadal axis in a variety of animal models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. It is imperative to adhere to ethical guidelines for animal research and to optimize dosages and treatment regimens for each specific experimental context.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. assistingnature.gr [assistingnature.gr]
- 3. meithealfertility.com [meithealfertility.com]
- 4. ichor.bio [ichor.bio]
- 5. queensu.ca [queensu.ca]
- 6. hcp.merckgroup.com [hcp.merckgroup.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. newcastle.edu.au [newcastle.edu.au]
- 9. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. ccrmivf.com [ccrmivf.com]
Application Notes and Protocols: Cetrotide (Cetrorelix) in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrotide (Cetrorelix) is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] While its primary clinical application is in assisted reproductive technologies, a growing body of evidence highlights its potential as an anti-cancer agent.[1][2] this compound exerts its effects by competitively blocking GnRH receptors (GnRHR), which are expressed not only on pituitary cells but also on the surface of various cancer cells, including those of the ovary, prostate, breast, and endometrium.[3][4][5] This direct action on cancer cells, independent of the suppression of the pituitary-gonadal axis, has opened new avenues for cancer research and therapy.[3][6]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, summarizing its mechanism of action, effects on various cancer cell lines, and detailed protocols for key in vitro experiments.
Mechanism of Action in Cancer Cells
In contrast to its well-defined role in the pituitary, the signaling pathways activated by GnRH analogs in cancer cells are more diverse and can differ between tumor types.[7][8] In many cancer cell lines, the antiproliferative effects of this compound are not mediated through the classical Gαq/11-PLC pathway but rather through the activation of phosphotyrosine phosphatases (PTPs), which can counteract the mitogenic signals from growth factor receptors.[7]
A significant mechanism of action for this compound has been elucidated in epithelial ovarian cancer (EOC) cells. Here, this compound has been shown to induce apoptosis by modulating the PI3K/AKT/FOXO1 signaling pathway.[9] By binding to GnRHR on EOC cells, this compound suppresses the phosphorylation of AKT, a key survival kinase.[9] This inhibition of p-AKT leads to the activation of the transcription factor FOXO1, which in turn upregulates the expression of pro-apoptotic members of the TNF/TNF receptor superfamily.[9]
Data Presentation: Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative and qualitative effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Effect | Concentration Range | Duration | Citation |
| HTOA | Epithelial Ovarian Cancer | Dose-dependent antiproliferative action | 1 nM - 10 µM | Not Specified | [10] |
| SKOV3-ip, SKOV3, A2780 | Epithelial Ovarian Cancer | Increased apoptosis | 100 µM | 48 and 72 hours | [9] |
| Primary Human Prostate Carcinoma Cells | Prostate Cancer | Significant reduction in cell growth rate and increase in DNA fragmentation | 5 - 20 ng/mL | Not Specified | [2] |
| Multiple Myeloma Cell Lines (RPMI 8226, MM.1S, etc.) | Multiple Myeloma | 20-50% decrease in cell growth | 1 - 2 µM | 48 hours | [11] |
| Parameter | Cell Line / Model | Effect of this compound | Concentration | Citation |
| p-AKT (Ser473) | SKOV3 (Epithelial Ovarian Cancer) | Downregulation | 100 µM | [9] |
| FOXO1 | SKOV3 (Epithelial Ovarian Cancer) | Upregulation | 100 µM | [9] |
| Cyclin A and Cdk2 | HTOA (Epithelial Ovarian Cancer) | Decreased levels | 10 µM | [10] |
| p53 and p21 | HTOA (Epithelial Ovarian Cancer) | Increased protein levels | 10 µM | [10] |
| Testosterone | Healthy Male Subjects (in vivo) | Suppression | 3 mg (single dose) | [7] |
| Luteinizing Hormone (LH) | Healthy Male Subjects (in vivo) | Suppression | 3 mg (single dose) | [7] |
| Follicle-Stimulating Hormone (FSH) | Healthy Male Subjects (in vivo) | Less pronounced suppression | 3 mg (single dose) | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (Cetrorelix acetate)
-
Vehicle control (e.g., sterile water or appropriate solvent for this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (Cetrorelix acetate)
-
Vehicle control
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 100 µM for EOC cells) or vehicle for the chosen duration (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of the PI3K/AKT/FOXO1 Pathway
This protocol details the steps to analyze the protein expression and phosphorylation status of key components of the PI3K/AKT/FOXO1 pathway after this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Complete culture medium
-
This compound (Cetrorelix acetate)
-
Vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-FOXO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 µM for SKOV3 cells) for the desired time points.[9] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Canonical GnRH receptor signaling pathway and its inhibition by this compound.
Caption: this compound-induced apoptosis via the PI3K/AKT/FOXO1 pathway in EOC cells.
Caption: A typical experimental workflow for studying this compound's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 10. The Role of Gonadotropin-Releasing Hormone Antagonists for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Long-Term Storage of Reconstituted Cetrotide® (cetrorelix acetate) Solution
Abstract
This document provides a comprehensive overview of the storage conditions for reconstituted Cetrotide® (cetrorelix acetate), a synthetic decapeptide and gonadotropin-releasing hormone (GnRH) antagonist. This compound is primarily used in assisted reproductive technologies to prevent premature ovulation.[1] Due to its peptide nature and formulation without preservatives, its stability after reconstitution is a critical factor for maintaining potency and ensuring experimental validity. These notes summarize manufacturer guidelines, present available stability data, and provide detailed protocols for researchers who may need to assess the stability of reconstituted cetrorelix for investigational purposes.
Official Storage and Handling Guidelines
According to the manufacturer and regulatory bodies, this compound® powder for injection should be stored under specific conditions to ensure its integrity until the expiration date. Once reconstituted with the provided sterile water, the official recommendation is for immediate use .[2][3][4] The solution does not contain preservatives, which makes it susceptible to microbial contamination and degradation over time.[5]
Data Summary: Manufacturer's Storage Recommendations
The following table summarizes the approved storage conditions for this compound® before and after reconstitution. It is critical to note the absence of approved long-term storage conditions for the reconstituted solution.
| Product State | Storage Temperature | Duration | Additional Notes |
| Unopened Vial (Lyophilized Powder) | 2°C to 8°C (36°F to 46°F) | Until expiration date | Must be protected from light. Do not freeze.[2][3][5][6][7] |
| Room Temperature (not above 30°C / 86°F) | For a single period up to 3 months | Must not be returned to the refrigerator after room temperature storage.[3][4][5] | |
| Reconstituted Solution | Room Temperature | For immediate use only | The solution should be clear and free of particles.[2][3][4][8] |
Note: While some research has explored stable, ready-to-use formulations of cetrorelix containing stabilizing agents like cyclodextrins, these are not representative of the standard this compound® product reconstituted with sterile water.[9] General guidelines for peptide stability suggest that reconstituted peptides can last from days to weeks at 2-8°C, but this is highly dependent on the specific peptide sequence and formulation.[10][11] For this compound®, the manufacturer's directive for immediate use should be strictly followed in all clinical applications.
Mechanism of Action: GnRH Antagonism
Cetrorelix functions as a competitive antagonist of the GnRH receptor in the anterior pituitary gland.[12][13][14] By blocking the receptor, it prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][13] This rapid and reversible suppression of gonadotropins is essential for its therapeutic effect. The structural integrity of the peptide is paramount for effective receptor binding and antagonism.
Protocol: Stability Assessment by RP-HPLC
For research and drug development purposes where the stability of reconstituted cetrorelix must be quantified, a validated stability-indicating method is required. The following protocol outlines a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method adapted from published literature for the assay of cetrorelix acetate.[15][16][17]
Objective
To determine the purity and concentration of cetrorelix acetate in a solution over time, identifying any potential degradation products.
Materials & Equipment
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Cetrorelix acetate reference standard
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 275 nm |
| Injection Vol. | 20 µL |
Procedure
-
Standard Preparation: Prepare a stock solution of cetrorelix acetate reference standard at a known concentration (e.g., 1 mg/mL) in Mobile Phase A. Create a series of dilutions for a calibration curve (e.g., 12.5 µg/mL to 125 µg/mL).[17][18]
-
Sample Preparation: Reconstitute a vial of this compound® as per manufacturer instructions. Immediately take a T=0 sample and dilute it with Mobile Phase A to fall within the calibration curve range.
-
Storage: Store the remaining reconstituted solution under the desired long-term conditions (e.g., 2-8°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and prepare it in the same manner as the T=0 sample.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved.[16] Inject the blank (Mobile Phase A), followed by the calibration standards and the prepared samples.
-
Data Processing: Integrate the peak areas of the chromatograms. Generate a calibration curve from the reference standards. Calculate the concentration of cetrorelix in the samples at each time point. Purity is determined by calculating the area of the main cetrorelix peak as a percentage of the total area of all peaks.
Conclusions and Recommendations
For all clinical and approved applications, reconstituted this compound® solution must be used immediately and should not be stored for long-term use. The lack of preservatives and the inherent potential for peptide degradation pose risks to sterility, safety, and efficacy.
For research professionals in drug development, any study involving the storage of reconstituted cetrorelix must be accompanied by a rigorous and validated stability-indicating analytical method, such as the RP-HPLC protocol detailed herein. Without such validation, data derived from experiments using stored solutions may be unreliable. Researchers should assume that degradation and loss of potency occur over time and must quantify the integrity of the peptide before any experimental use.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assistingnature.gr [assistingnature.gr]
- 3. ec.europa.eu [ec.europa.eu]
- 4. medicines.org.uk [medicines.org.uk]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. uhhospitals.org [uhhospitals.org]
- 7. metrodrugs.com [metrodrugs.com]
- 8. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 9. CN114096266A - Stable formulations of cetrorelix - Google Patents [patents.google.com]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of Cetrotide in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of Cetrotide (cetrorelix acetate) to common laboratory animal models: mice, rats, and non-human primates. The information compiled herein is intended to guide researchers in designing and executing studies involving this gonadotropin-releasing hormone (GnRH) antagonist.
Mechanism of Action
This compound is a synthetic decapeptide that functions as a potent GnRH antagonist.[1][2] It competitively binds to GnRH receptors on the anterior pituitary gland, leading to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[2][3][4] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release.[2] This immediate onset of action makes it a valuable tool for preventing premature LH surges and subsequent ovulation in various research settings.[5]
Signaling Pathway of this compound
Caption: this compound competitively inhibits the GnRH receptor.
Experimental Protocols
General Preparation for All Species
This compound is supplied as a lyophilized powder that requires reconstitution with sterile water for injection prior to administration.[2][3]
-
Reconstitution:
-
Bring the vial of this compound and the pre-filled syringe of sterile water to room temperature if refrigerated.[6]
-
Wipe the rubber stopper of the this compound vial with an alcohol swab.[2]
-
Attach a 20-gauge needle to the syringe of sterile water and inject the water into the vial, directing the stream against the glass wall to minimize bubble formation.[1]
-
Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake, as this can cause foaming.[1][2]
-
Draw the reconstituted solution into the syringe.[2]
-
For injection, replace the reconstitution needle with a fresh, sterile needle of the appropriate gauge for the animal species.[1]
-
Protocol 1: Subcutaneous Injection in Mice
-
Animal Model: Mus musculus (various strains)
-
Dosage: A dosage of 5 µg/kg has been used in aged mice for improving superovulation outcomes.[7] Dosages up to 1.0 mg/kg have been used in safety pharmacology studies.[8] Researchers should determine the optimal dose for their specific study objective.
-
Injection Site: The loose skin over the back, between the shoulders (scruff), is the most common and recommended site.[9] The flank can also be used.[9] Rotate injection sites if multiple injections are required.[9]
-
Needle Gauge: A 25 to 30-gauge needle is recommended.[2]
-
Maximum Injection Volume: Up to 2-3 mL can be administered subcutaneously, but it is best practice to inject no more than 1 mL per site.[4]
Procedure:
-
Weigh the mouse to calculate the correct dose volume.
-
Gently restrain the mouse by scruffing the back of the neck.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (negative pressure).
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions at the injection site.[2]
Protocol 2: Subcutaneous Injection in Rats
-
Animal Model: Rattus norvegicus (various strains)
-
Dosage: Single subcutaneous doses of 0.25, 0.5, and 1 mg/kg have been used in safety pharmacology studies.[8] A dose of 0.1 mg/kg was used in pharmacokinetic studies.[10] The appropriate dose will depend on the experimental design.
-
Injection Site: The loose skin over the shoulders and back is the preferred injection site.
-
Needle Gauge: A 23 to 26-gauge needle is recommended.[2]
-
Maximum Injection Volume: A maximum of 5-10 mL can be administered subcutaneously, but it is advisable to inject no more than 2 mL per site.[11]
Procedure:
-
Weigh the rat to determine the correct dose volume.
-
Properly restrain the rat. For larger rats, a two-person technique (one restraining, one injecting) may be safer and more efficient.
-
Create a tent of skin on the back.
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to check for blood.
-
Administer the injection.
-
Withdraw the needle and monitor the animal.
Protocol 3: Subcutaneous Injection in Non-Human Primates (Macaques)
-
Animal Model: Macaca fascicularis (Cynomolgus monkey) or Macaca mulatta (Rhesus monkey)
-
Dosage: Single subcutaneous injections of 250 µg/kg, 625 µg/kg, and 1250 µg/kg have been used to assess gonadotropin suppression.[1]
-
Injection Site: The lower abdomen or the back are suitable injection sites.[1] It is important to rotate injection sites for repeated administrations.[1]
-
Needle Gauge: A 27-gauge needle is recommended for the injection.[1]
-
Maximum Injection Volume: While not explicitly defined for this compound, injection volumes should be kept to a minimum to avoid discomfort and potential site reactions.
Procedure:
-
Ensure the primate is properly restrained according to institutional guidelines (e.g., pole and collar, squeeze-back cage). Sedation may be required.
-
Select and clean the injection site with an alcohol swab.
-
Pinch a fold of skin and insert the needle at a 45-90 degree angle.[1]
-
Inject the solution slowly.[1]
-
Withdraw the needle and apply gentle pressure with a sterile swab.
-
Monitor the animal for local and systemic reactions.
Experimental Workflow
Caption: General workflow for a this compound study in lab animals.
Quantitative Data
The following tables summarize available quantitative data for subcutaneous this compound administration in laboratory animals. Data for mice and non-human primates are limited in the public domain.
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound
| Animal Model | Dose | Tmax (hours) | Bioavailability (%) | Terminal Half-life (hours) | Reference(s) |
| Rat | 0.1 mg/kg | ~2 | ~94-100% | 3.0 (IV dose) | [10][12] |
| Dog | N/A | 1.3 | 97% | 9.3 (IV dose) | [10][12] |
| Human (for comparison) | 0.25 mg | 1.0 | ~85% | 20.6 | [2][13] |
| Human (for comparison) | 3 mg | 1.5 | ~85% | 62.8 | [14] |
Table 2: Recommended Needle Gauges and Maximum Injection Volumes
| Animal Model | Recommended Needle Gauge | Maximum Volume per Site | Reference(s) |
| Mouse | 25-30 G | ~1 mL | [2][4] |
| Rat | 23-26 G | ~2 mL | [2][11] |
| Non-human Primate | 27 G | Not specified | [1] |
Local Tolerance and Side Effects
Local injection site reactions are the most commonly reported side effects in humans, including redness, swelling, and itching, which are typically mild and transient.[5][11][15][16] In animal studies, a granuloma-like reaction at the injection site has been reported. Careful injection technique and rotation of injection sites can help minimize local irritation. Systemic adverse effects are less common but can include nausea and headache in humans.[15] Researchers should closely monitor animals for any signs of local or systemic adverse reactions following this compound administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictors of Subcutaneous Injection Site Reactions to Sustained-Release Buprenorphine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Disposition and metabolism of cetrorelix, a potent luteinizing hormone-releasing hormone antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Cetrorelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. What are the side effects of Cetrorelix? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
Application Notes: Experimental Design for Studying Cetrotide in Polycystic Ovary Syndrome (PCOS) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Ovary Syndrome (PCOS) is a complex and prevalent endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2][3][4] A key neuroendocrine feature of PCOS is an increased pulse frequency of Gonadotropin-Releasing Hormone (GnRH), which leads to elevated Luteinizing Hormone (LH) secretion relative to Follicle-Stimulating Hormone (FSH).[5][6] This hormonal imbalance contributes to ovarian hyperandrogenism and follicular arrest.[6][7]
Cetrotide (cetrorelix acetate) is a potent GnRH antagonist.[8][9] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of LH and FSH secretion.[9][10][11] This mechanism of action makes this compound a valuable tool for investigating the role of the GnRH-LH axis in the pathophysiology of PCOS and for evaluating its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing animal and in vitro models to study the efficacy of this compound in ameliorating PCOS-related phenotypes.
Mechanism of Action of this compound in the HPO Axis
This compound directly counteracts the central driver of ovarian dysfunction in PCOS. In a healthy cycle, the hypothalamus releases GnRH in a pulsatile manner, stimulating the pituitary to secrete LH and FSH, which in turn regulate follicular development and ovulation.[8][9] In PCOS, an accelerated GnRH pulse frequency disrupts this balance, favoring LH production.[6] this compound blocks the GnRH receptor, thereby preventing the downstream secretion of LH and FSH, which helps to correct the LH/FSH imbalance and reduce LH-driven androgen production by the ovaries.[8][9][10]
In Vivo Experimental Design: Rodent Models of PCOS
The use of rodent models is essential for preclinical evaluation. Several established methods exist to induce PCOS-like phenotypes in rats and mice, primarily through the administration of androgens or aromatase inhibitors.[3][12][13]
Table 1: Overview of Common Rodent Models for PCOS Research
| Model Type | Induction Agent | Key Features Reproduced | Advantages | Disadvantages | Citations |
| Letrozole-Induced | Aromatase Inhibitor | Hyperandrogenism, anovulation, polycystic ovaries, insulin resistance | Consistently produces robust reproductive and metabolic PCOS phenotypes. | Does not fully replicate the developmental origins of PCOS. | [1][2][14][15][16] |
| DHT-Induced | Non-aromatizable Androgen | Hyperandrogenism, acyclicity, polycystic ovaries, metabolic dysfunction | Directly induces a hyperandrogenic state without estrogenic conversion. | May not fully mimic the upstream HPO axis dysregulation. | [17][18][19][20] |
| DHEA-Induced | Androgen Precursor | Hyperandrogenism, anovulation, cystic ovaries | Mimics adrenal androgen excess seen in some PCOS patients. | Phenotype can be variable; requires continuous administration to maintain features. | [21][22][23][24] |
Protocol 1: Letrozole-Induced PCOS Rat Model and this compound Treatment
This protocol details the induction of a PCOS phenotype using letrozole, followed by treatment with this compound to assess its therapeutic potential.
1. Materials and Reagents:
-
Female Sprague-Dawley or Wistar rats (21 days old)
-
Letrozole powder
-
Carboxymethyl cellulose (CMC) or sesame oil
-
This compound (cetrorelix acetate for injection)
-
Sterile saline for injection
-
Gavage needles, syringes, and appropriate animal handling equipment
2. PCOS Induction:
-
Prepare a suspension of letrozole (1 mg/kg) in 0.5% CMC or sesame oil.[16]
-
Administer letrozole orally via gavage, once daily for 21 consecutive days.[16]
-
A control group should receive the vehicle (0.5% CMC or sesame oil) only.
-
Confirm PCOS phenotype development by monitoring estrous cycles via vaginal smears. PCOS-induced animals are expected to exhibit irregular or arrested cycles, typically in the diestrus phase.[16][25]
3. Experimental Groups and this compound Administration:
-
Following the 21-day induction period, divide the animals into at least three groups (n=8-10 per group):
-
Control Group: Vehicle-treated animals receiving saline injections.
-
PCOS Group: Letrozole-treated animals receiving saline injections.
-
PCOS + this compound Group: Letrozole-treated animals receiving this compound.
-
-
Administer this compound via subcutaneous (s.c.) injection. A typical dose for GnRH antagonists in rodents is in the range of 0.25 to 1 mg/kg/day, but dose-response studies are recommended.
-
The treatment period can range from 2 to 4 weeks, depending on the study endpoints.
4. Data Collection and Analysis:
-
Estrous Cyclicity: Monitor daily via vaginal smear throughout the treatment period.
-
Hormonal Analysis: At the end of the study, collect blood via cardiac puncture under anesthesia. Measure serum levels of LH, FSH, testosterone, estradiol, and progesterone using ELISA kits.[25][26]
-
Metabolic Parameters: Measure fasting glucose and insulin levels to assess insulin resistance.
-
Ovarian Histology: Euthanize animals and collect ovaries. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze for the presence of cystic follicles, the number of corpora lutea, and the thickness of the theca and granulosa cell layers.[25][26]
Table 2: Key Parameters and Expected Outcomes of this compound Treatment in PCOS Models
| Parameter | PCOS Model Phenotype | Expected Outcome with this compound |
| Estrous Cycle | Irregular or arrested in diestrus | Resumption of regular cyclicity |
| Serum LH | Significantly elevated | Reduction to near-control levels |
| Serum Testosterone | Significantly elevated | Significant reduction |
| LH/FSH Ratio | Elevated | Normalization of the ratio |
| Ovarian Morphology | Multiple cystic follicles, few or no corpora lutea | Reduced number of cysts, increased number of healthy follicles and corpora lutea |
| Insulin Resistance | Elevated fasting insulin and glucose | Improvement in insulin sensitivity |
In Vitro Experimental Design: Granulosa Cell Culture
In vitro studies using granulosa cell lines or primary cultures allow for the investigation of the direct effects of androgens and this compound on cellular function, independent of systemic hormonal feedback.[27][28] Human granulosa-like tumor cell lines (e.g., KGN) are often used as they retain key characteristics of granulosa cells, including aromatase expression.[27]
Protocol 2: Studying this compound Effects on a PCOS Granulosa Cell Model
This protocol describes how to create an in vitro PCOS model using dihydrotestosterone (DHT) and to assess the effects of this compound.
1. Materials and Reagents:
-
Human granulosa cell line (e.g., KGN)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Dihydrotestosterone (DHT)
-
This compound (cetrorelix acetate)
-
Reagents for cell viability assays (e.g., MTT)
-
RNA extraction kits and reagents for qRT-PCR
-
ELISA kits for hormone measurement (e.g., estradiol)
2. Cell Culture and PCOS Model Induction:
-
Culture KGN cells under standard conditions (37°C, 5% CO2).
-
To mimic the hyperandrogenic environment of PCOS, treat cells with DHT (e.g., 10-100 nM) for 24-48 hours. This has been shown to induce apoptosis and alter steroidogenesis in granulosa cells.[28] A vehicle control (e.g., ethanol or DMSO) should be run in parallel.
3. Experimental Groups and Treatment:
-
Seed KGN cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein).
-
After cell adherence, treat with the following:
-
Control: Vehicle only.
-
DHT Group: DHT at the pre-determined concentration.
-
DHT + this compound Group: DHT co-treated with this compound. Since granulosa cells do not typically express GnRH receptors, this group serves as a negative control to ensure effects seen in vivo are not due to direct action on granulosa cells. The primary investigation in this model would be the effect of DHT itself. To study hormonal rescue, other agents could be used.
-
4. Data Collection and Analysis:
-
Cell Viability and Apoptosis: Assess cell proliferation and death using MTT assays or flow cytometry with Annexin V/PI staining.
-
Steroidogenesis: Measure estradiol concentration in the culture medium using ELISA to assess aromatase activity.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of key genes involved in steroidogenesis (e.g., CYP19A1 - Aromatase, StAR), follicular development, and apoptosis (e.g., Bax, Bcl-2).
Table 3: Key Parameters and Expected Outcomes in a DHT-Treated Granulosa Cell Model
| Parameter | DHT-Treated Phenotype | Expected Outcome |
| Cell Viability | Decreased | N/A (this compound is not expected to have a direct effect) |
| Apoptosis Rate | Increased | N/A (this compound is not expected to have a direct effect) |
| Estradiol Production | Decreased (due to impaired cell function) | N/A (this compound is not expected to have a direct effect) |
| CYP19A1 (Aromatase) Expression | Downregulated | N/A (this compound is not expected to have a direct effect) |
Conclusion
The experimental designs outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in PCOS. The in vivo rodent models are crucial for understanding the systemic effects on the HPO axis, ovarian function, and metabolic health.[12][13] Complementary in vitro studies on granulosa cells can elucidate the direct cellular mechanisms impacted by the hyperandrogenic state characteristic of PCOS.[27][28] Together, these models will enable a comprehensive evaluation of GnRH antagonists as a targeted therapy for this complex syndrome.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. Evaluation of pretreatment with this compound in an antagonist protocol for patients with PCOS undergoing IVF/ICSI cycles: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Central Regulation of PCOS: Abnormal Neuronal-Reproductive-Metabolic Circuits in PCOS Pathophysiology [frontiersin.org]
- 6. The role of gonadotropin‐releasing hormone neurons in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Granulosa Cell Dysfunction in Women Infertility Associated with Polycystic Ovary Syndrome and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]
- 9. Healthcare [emdgroup.com]
- 10. drugs.com [drugs.com]
- 11. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Insight into Experimental Animal Models for Polycystic Ovarian Syndrome and Associated Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. thescipub.com [thescipub.com]
- 17. A Hyperandrogenic Mouse Model to Study Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features [frontiersin.org]
- 22. Dehydroepiandrosterone-induced polycystic ovary syndrome mouse model requires continous treatments to maintain reproductive phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. pdf.journalagent.com [pdf.journalagent.com]
- 25. ijrm.ir [ijrm.ir]
- 26. researchgate.net [researchgate.net]
- 27. ijsra.net [ijsra.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cetrotide (Cetrorelix Acetate) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cetrotide (cetrorelix acetate) in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
A1: this compound (cetrorelix acetate) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is used in assisted reproductive technologies to prevent premature ovulation.[1] As a peptide, its stability in aqueous solutions is a primary concern for researchers. Degradation, aggregation, or precipitation can lead to a loss of biological activity, impacting experimental outcomes, therapeutic efficacy, and safety.[1][3][4]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main stability issues for this compound in aqueous solutions are chemical degradation and physical instability. The primary degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, particularly under acidic or alkaline conditions.[1]
-
Aggregation and Gel Formation: this compound has a known tendency to self-associate and form aggregates or gels in aqueous solutions, which can lead to precipitation and loss of active compound.[1][3][5]
-
Racemization: Conversion of L-amino acids to D-amino acids, which can alter the peptide's conformation and activity.[1]
-
Deamidation: Particularly of the C-terminal D-alanine-amide, leading to the formation of a free acid degradant.[6]
Q3: How does pH affect the stability of this compound in experimental buffers?
A3: The stability of this compound is highly dependent on pH.[1] Forced degradation studies show that the peptide is susceptible to degradation under both strongly acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.[1][7] For experimental purposes, maintaining a pH between 4.0 and 6.0 is generally recommended to ensure stability and prevent aggregation.[8][9][10] While deamidation may be slower at higher pH, other degradation pathways can be accelerated, especially at elevated temperatures.[6]
Q4: I observed precipitation after dissolving this compound in my aqueous buffer. What is the cause and how can I prevent it?
A4: Precipitation is a common issue, often caused by aggregation.[3] this compound's propensity to aggregate is concentration-dependent. Studies have identified a critical aggregation concentration (CAC) of approximately 0.04 mg/mL (~0.03 mM) in 10 mM ammonium acetate buffer at pH 7.0.[5][11] Above this concentration, the peptide is more likely to form larger aggregates and precipitate.
To prevent this:
-
Work with concentrations below the CAC whenever possible.
-
Prepare solutions fresh and use them immediately, as aggregation can be time-dependent.[11]
-
If using a stock solution in an organic solvent like DMSO, add the stock dropwise to the pre-warmed aqueous buffer while gently vortexing to avoid "solvent-shift" precipitation.
Q5: What is the recommended procedure for preparing and storing this compound solutions for experiments?
A5: this compound is typically supplied as a lyophilized powder, which is the most stable form.[1][3] For experiments, it should be reconstituted immediately before use.[3]
-
Reconstitution: Use sterile Water for Injection or a suitable buffer (e.g., a citrate buffer at pH 5.0-6.0). Avoid vigorous shaking which can promote aggregation.[10]
-
Storage of Solutions: Aqueous solutions of this compound are not stable and should be used immediately.[3] If a stock solution must be prepared (e.g., in DMSO), it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[12][13]
Technical Data Summary
The following tables summarize key properties and stability data for this compound acetate.
Table 1: Physicochemical Properties of Cetrorelix Acetate
| Property | Value | Reference |
| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (free base) | [7] |
| Molecular Weight | 1431.1 g/mol | [7][12] |
| Appearance | White to off-white, amorphous, hygroscopic powder | [1][7] |
| Solubility in Water | Approx. 8 mg/mL | [1][3] |
| Solubility (Other) | Slightly soluble in DMSO and methanol | [1][12] |
| Storage (Solid) | -20°C | [12] |
Table 2: Aggregation and Degradation Data in Aqueous Solutions
| Parameter | Condition | Value/Observation | Reference |
| Critical Aggregation Concentration (CAC) | 10 mM Ammonium Acetate, pH 7.0 | ~0.04 mg/mL (~0.03 mM) | [5][11] |
| Onset of Aggregation (NMR) | Neat H₂O, concentration-dependent | Begins just above 0.1 mM | [11] |
| Forced Degradation (Acid Hydrolysis) | 1 mg/mL in 0.1 N HCl @ 60°C, 24h | Significant degradation | [1][7] |
| Forced Degradation (Alkaline Hydrolysis) | 1 mg/mL in 0.1 N NaOH @ RT, 8h | Significant degradation | [1][7] |
| Stability in Formulation (pH 4.5-6.0) | Stored at 2-8°C for 7.5 months | No reportable related substances detected | [6] |
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of peptide instability. The troubleshooting workflow below can help identify the root cause.
References
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. US20210121517A1 - Stable parenteral dosage form of cetrorelix acetate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2020254952A1 - A stable formulation of cetrorelix - Google Patents [patents.google.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. CN114096266A - Stable formulations of cetrorelix - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting poor Cetrotide solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cetrotide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound for in vitro use?
A1: For the commercial formulation of this compound (containing mannitol), the manufacturer recommends reconstituting the lyophilized powder with the provided sterile water for injection.[1][2][3][4][5] For pure this compound acetate powder, sterile, nuclease-free water is a good starting point. Some suppliers also indicate that this compound acetate is slightly soluble in methanol and DMSO.[6][7]
Q2: What is the expected solubility of this compound in water and other solvents?
A2: The solubility of this compound can vary depending on the specific salt form and the presence of excipients. The table below summarizes available quantitative data.
| Solvent | Solubility | Notes |
| Water | ~8 mg/mL (acetate salt)[8] | May require sonication to achieve.[7] |
| Water with Mannitol | ~5 mg/mL (acetate salt)[8] | |
| DMSO | 50 mg/mL (acetate salt)[7] | Requires sonication.[7] |
| Methanol | Slightly soluble[6] | Quantitative data not specified. |
Q3: The reconstituted this compound solution appears cloudy or has visible particles. What should I do?
A3: Do not use the solution if it is cloudy, contains particles, or is not clear.[1][3] This indicates incomplete dissolution or precipitation. Refer to the troubleshooting guide below for steps to address this issue.
Q4: Can I store reconstituted this compound solution for later use?
A4: It is strongly recommended to use the reconstituted this compound solution immediately.[1][4][8] The product does not contain preservatives, and the peptide may be unstable in aqueous solutions over time.[8]
Q5: What is the pH of the reconstituted this compound solution?
A5: The pH of the commercially available this compound solution after reconstitution with sterile water is between 4.0 and 6.0.
Troubleshooting Guide for Poor this compound Solubility
Issue 1: Lyophilized powder does not fully dissolve in water.
-
Possible Cause: Insufficient mixing or low kinetic energy.
-
Troubleshooting Steps:
-
Gentle Agitation: Swirl the vial gently to mix the contents. Avoid vigorous shaking, as this can cause foaming and may denature the peptide.[1][3][4]
-
Sonication: If gentle swirling is insufficient, sonicate the solution for short bursts in a water bath. This can help break up aggregates and enhance dissolution.[7]
-
Temperature: Allow the lyophilized powder and solvent to reach room temperature before reconstitution.
-
Issue 2: this compound precipitates out of solution after initial dissolution, especially at low concentrations.
-
Possible Cause: Adsorption of the peptide to the surface of the vial or pipette tip. This compound, at low concentrations (0.2-4 µg/mL), has been shown to adsorb to glass and polypropylene surfaces.[9]
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Whenever possible, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Acidify the Solvent: For preparing stock solutions, consider using a dilute acidic solution. A small amount of acetic acid can increase the net positive charge of the peptide, reducing its tendency to adsorb to negatively charged surfaces.[9] Start with a low concentration of acetic acid (e.g., 0.1%) in sterile water.
-
Use of a Co-solvent (for stock solutions): If aqueous solubility remains an issue, and your experimental design allows, you can prepare a concentrated stock solution in DMSO.[7] this compound acetate is significantly more soluble in DMSO.[7] When diluting the DMSO stock into your aqueous assay buffer, add the stock solution dropwise while vortexing the buffer to minimize precipitation. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability.
-
Issue 3: this compound is soluble in the initial solvent but precipitates when diluted into cell culture media or buffer.
-
Possible Cause: The pH or composition of the final buffer/media is not optimal for this compound solubility. The pH of the reconstituted commercial product is acidic (4.0-6.0). Many cell culture media are buffered around pH 7.4.
-
Troubleshooting Steps:
-
Check Final pH: Ensure the final pH of your this compound solution in the assay media is compatible with its solubility. A slightly acidic pH may be preferable.
-
Dilution Method: When diluting a concentrated stock, add the stock solution to the buffer/media slowly while mixing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Test Different Buffers: If using a simple buffer system (e.g., PBS), you may need to test different buffer compositions or pH ranges to find the optimal conditions for your desired this compound concentration.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for a Concentrated Aqueous Stock
-
Bring the vial of lyophilized this compound and sterile, nuclease-free water to room temperature.
-
Add the desired volume of sterile water to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
If dissolution is slow, place the vial in a sonicator water bath for 2-5 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately.
Protocol 2: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weigh out the desired amount of pure this compound acetate powder in a low-protein-binding microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high concentration stock (e.g., 10 mg/mL).
-
Vortex or sonicate the tube until the peptide is completely dissolved.
-
To prepare a working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium. Add the DMSO stock dropwise to the gently vortexing aqueous solution to prevent precipitation.
-
Ensure the final concentration of DMSO in your in vitro assay is at a level that does not affect your experimental results (typically <0.5%).
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: this compound's antagonistic effect on the GnRH signaling pathway.
References
- 1. assistingnature.gr [assistingnature.gr]
- 2. ccrmivf.com [ccrmivf.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. fertility.com [fertility.com]
- 5. youtube.com [youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Adsorption of the decapeptide Cetrorelix depends both on the composition of dissolution medium and the type of solid surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cetrotide Concentration for Cell Culture Experiments
Welcome to the technical support center for optimizing Cetrotide concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] In cell culture, it competitively binds to GnRH receptors on the cell surface, blocking the action of endogenous or exogenous GnRH.[1] This inhibition prevents the activation of downstream signaling pathways, which can influence cell proliferation, hormone secretion, and apoptosis.[1][2]
Q2: In which cell lines has this compound been shown to have an effect?
A2: this compound has been demonstrated to have anti-proliferative and pro-apoptotic effects in various cancer cell lines that express GnRH receptors. These include, but are not limited to, human endometrial, ovarian, breast, and prostate cancer cell lines.[3][4]
Q3: What are the expected effects of this compound on cancer cells in vitro?
A3: In susceptible cancer cell lines, this compound can induce a time- and dose-dependent reduction in cell proliferation and an increase in apoptosis (programmed cell death).[3][4] Mechanistic studies have shown that these effects can be mediated through signaling pathways such as the PI3K-AKT-FOXO1 and stress-activated MAP kinase (p38 and JNK) pathways.[5]
Q4: Can this compound have off-target effects in cell culture?
A4: While this compound is highly specific for the GnRH receptor, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out.[1] If you observe cellular responses that are not attributable to GnRH receptor antagonism, it is recommended to confirm GnRH receptor expression in your cell line and consider using a different GnRH antagonist to see if the effect is specific to this compound.[1]
Troubleshooting Guide
Issue: I am not observing the expected anti-proliferative or apoptotic effect of this compound on my cells.
-
Possible Cause 1: Low or Absent GnRH Receptor Expression.
-
Troubleshooting Step: Verify the expression of GnRH receptors in your cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or immunocytochemistry) levels. The anti-proliferative effects of this compound are often dependent on the presence of the GnRH receptor.[3]
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Possible Cause 3: Issues with this compound Solubility or Stability.
-
Troubleshooting Step: this compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure the lyophilized peptide is stored at the recommended temperature (typically -20°C).[7] this compound's solubility in aqueous media is approximately 5 mg/ml.[8] If you observe precipitation, consider adjusting the solvent or sonication.
-
-
Possible Cause 4: Inappropriate Experimental Duration.
-
Troubleshooting Step: The effects of this compound are time-dependent.[3] Consider extending the incubation time (e.g., 24, 48, or 72 hours) to allow for a measurable biological response.
-
Issue: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and consider using a cell counter for accurate and consistent cell numbers in each well. Uneven cell distribution can lead to variable results.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: The outermost wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. It is recommended to not use the outer wells for experimental samples or to fill them with a sterile buffer or media to minimize this effect.[9]
-
-
Possible Cause 3: Inconsistent Drug Dilution and Addition.
-
Troubleshooting Step: Ensure thorough mixing of your this compound stock solution before preparing serial dilutions. When adding the drug to your cell plates, ensure that the pipette tip is below the surface of the media to avoid loss of the drug solution.
-
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. The following table summarizes effective concentrations reported in various cell culture experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
| Cell Line(s) | Application | Effective Concentration Range | Reference(s) |
| Endometrial & Ovarian Cancer Cells | Antiproliferation | Time and dose-dependent effects observed | [3] |
| Epithelial Ovarian Cancer (EOC) Cells (A2780, SKOV3, SKOV3-ip) | Induction of Apoptosis | 100 µM showed significant apoptosis | [5] |
| Prostate Carcinoma Primary Cells | Reduction in Cell Growth, Increase in Apoptosis | 5-20 ng/mL | [4][6] |
| Breast Cancer Cells | Induction of Apoptosis | 10⁻⁷ mol/L (100 nM) | [10] |
| GnRHR-transfected HEK293 and SH-SY5Y cells | Inhibition of GnRH-activated calcium signaling | 1 nM - 1 µM | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay for Cell Viability
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound acetate
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting range is 1 nM to 10 µM.[6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound acetate
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with a range of this compound concentrations and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control provided by the kit).
-
Incubate for the desired exposure period.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically up to 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the assay kit, which typically normalizes the sample LDH release to the maximum LDH release control.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchhub.com [researchhub.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cetrotide® (Cetrorelix Acetate) Technical Support Center: Animal Model Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cetrotide® (cetrorelix acetate) in animal models. The information addresses potential issues and unexpected findings that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We observed a transient increase in testosterone and estradiol in our rat models shortly after administering a low dose of this compound®. Is this an expected outcome?
A1: This is a documented, albeit paradoxical, effect observed specifically in rats at low doses. While this compound® is a GnRH antagonist designed to suppress gonadotropin and sex steroid levels, low concentrations can initially mimic the effects of a GnRH agonist, leading to a temporary increase in testosterone in males and estradiol in females.[1] Researchers should consider this possibility when designing dose-response studies in rats and allow for a stabilization period before measuring hormonal effects.
Q2: Our research involves long-term administration of this compound® in a rat model. Are there any known effects on ovarian histology or apoptosis?
A2: Long-term (60-day) administration of cetrorelix in Wistar rats has been shown to modulate the expression of apoptosis-related genes in the ovary. Specifically, an increase in the expression of the pro-apoptotic gene Bax was observed. However, the study also found that the ratio of the anti-apoptotic gene Bcl-2 to Bax remained unchanged compared to the control group, suggesting the overall balance of apoptosis was not significantly shifted.[2] No other significant morphological changes were reported in this study. In a separate study with aged mice, this compound® administration was associated with a reduction in ovarian fibrosis.[3]
Q3: We are planning safety pharmacology studies. What are the known effects of this compound® on major organ systems in animal models?
A3: Extensive safety pharmacology studies have been conducted for cetrorelix and have demonstrated a favorable safety profile. No significant adverse effects on the cardiovascular, gastrointestinal, or neurological systems have been reported in animal models including mice, rats, and pigs at therapeutic doses.[1] It is important to note that at very high, non-physiological doses, bronchospasm has been observed in anesthetized guinea pigs.[1]
Q4: Is there a risk of histamine-related reactions with this compound® in animal models?
A4: First-generation GnRH antagonists were associated with edematogenic effects, partly due to histamine release. This compound®, a third-generation antagonist, has a significantly lower potential for causing histamine release.[4] Studies using rat peritoneal mast cells showed that cetrorelix only induced histamine release at concentrations much higher than those required for therapeutic effect.[1] While the risk is low, it is a potential dose-dependent effect to be aware of in sensitive models or when using very high concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high variability in hormone levels (e.g., testosterone, LH) across subjects. | 1. Paradoxical agonist-like effect at low doses in rats.[1]2. Variability in drug absorption or clearance between animals. | 1. If using rats, consider if the dose is in the low range that might cause an initial spike. Run a dose-response curve to establish the optimal suppressive dose.2. Ensure consistent subcutaneous injection technique. Collect plasma samples to confirm this compound® exposure levels via pharmacokinetic analysis. |
| Signs of systemic allergic reaction (e.g., edema, respiratory distress) after high-dose administration. | High concentrations of cetrorelix may induce dose-dependent histamine release.[1] | 1. Immediately provide appropriate veterinary care for the animal.2. Review the dosage to ensure it is within the established therapeutic range for the model.3. Consider if the animal model has a particular sensitivity to histamine-releasing compounds. |
| Fetal resorption or implantation failure in reproductive toxicology studies. | This is an expected on-target pharmacological effect of GnRH antagonism, which suppresses the necessary hormonal support for pregnancy. | This is not an unexpected side effect but a direct consequence of the drug's mechanism of action. The experimental design should account for this when the goal is not to terminate pregnancy. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cetrorelix in Rats and Dogs
| Parameter | Rat | Dog |
| Absolute Bioavailability (SC) | 100% | 97% |
| Elimination Half-Life (IV) | 3.0 hours | 9.3 hours |
| IC50 for Testosterone Suppression | 1.39 ng/mL | 1.24 ng/mL |
| Primary Excretion Route | ~70% Feces, ~25% Urine | ~41% Feces, ~47% Urine |
Table 2: Effects of Long-Term (60-Day) Cetrorelix Treatment on Ovarian Gene Expression in Rats
| Gene | Treatment Group | Result |
| Bax | GnRH Antagonist (Cetrorelix) | Significantly increased expression |
| Bcl-2:Bax Ratio | GnRH Antagonist (Cetrorelix) | No significant change compared to control |
| Cyt c | GnRH Antagonist (Cetrorelix) | No significant change compared to control |
Source:[2]
Experimental Protocols
Protocol 1: Assessment of Cetrorelix Effect on Ovarian Apoptosis-Related Gene Expression in Rats
-
Animal Model: Female Wistar rats, 3-4 months of age.
-
Groups (n=10 per group):
-
Control: Received normal saline via gastric lavage.
-
GnRH Agonist: Received 1 mg/kg leuprolide acetate (depot form).
-
GnRH Antagonist: Received 0.1 mg/kg cetrorelix subcutaneously every 2 days.
-
Estrogen + Progesterone: Received 0.5 mg/kg estradiol valerate and norethisterone enantate (depot form) every 30 days.
-
-
Duration: 60 days.
-
Methodology:
-
At the end of the treatment period, animals are euthanized.
-
Ovaries are collected for morphological and histological assessment.
-
A portion of the ovarian tissue is processed for RNA extraction.
-
Quantitative real-time PCR (qRT-PCR) is performed to analyze the gene expression levels of Bcl-2, Bax, and cytochrome c.
-
Apoptotic cells are quantified using methods such as TUNEL staining on ovarian tissue sections.
-
-
Adapted from:[2]
Protocol 2: Safety Pharmacology Assessment of Cetrorelix
-
Cardiovascular Assessment (Anesthetized Pig):
-
Administer an intravenous dose of 100 µg/kg cetrorelix.
-
Continuously monitor arterial blood pressure, heart rate, and left ventricular contractility.
-
-
Neurological Assessment (Mouse):
-
Administer subcutaneous doses up to 1 mg/kg.
-
Observe for ataxic effects.
-
Measure spontaneous motor activity using an automated activity monitoring system.
-
-
Gastrointestinal Assessment (Fasted Rat):
-
Administer a single subcutaneous dose of 0.25, 0.5, or 1 mg/kg.
-
After a set period, euthanize the animals and perform a necropsy of the stomach to assess for any ulcerogenic effects.
-
-
Adapted from:[1]
Visualizations
Caption: Mechanism of Action of this compound®
Caption: Troubleshooting workflow for unexpected results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Long-term effects of GnRH agonist, GnRH antagonist, and estrogen plus progesterone treatment on apoptosis related genes in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Cetrotide degradation during long experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cetrotide (cetrorelix acetate) during long experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of this compound in experimental settings.
Q1: My experiment requires this compound to be in solution for an extended period. What are the primary stability concerns?
A1: this compound, a synthetic decapeptide, is susceptible to degradation in aqueous solutions. The primary degradation pathways include hydrolysis, racemization, and aggregation.[1] The stability of this compound in solution is significantly influenced by pH and temperature.[1]
Q2: What are the optimal storage conditions for this compound before and after reconstitution?
A2:
-
Unopened Vials: Unopened this compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[2][3] For a single period of up to three months, unopened vials can be stored at room temperature (not exceeding 30°C).[2] Do not freeze the vials.[2][3]
-
Reconstituted Solution: Once reconstituted, the solution should be used immediately to minimize degradation.[2]
Q3: I've noticed some cloudiness or precipitation in my reconstituted this compound solution. What could be the cause?
A3: Cloudiness or precipitation is likely due to the aggregation of this compound molecules. This compound has a known tendency to aggregate and form gels in aqueous solutions, which can impact its biological activity.[1] The critical aggregation concentration for Cetrorelix has been reported to be approximately 0.04 mg/mL in a buffered solution.
Q4: How does pH affect the stability of this compound in my experimental buffer?
A4: The stability of this compound is highly dependent on the pH of the solution. Forced degradation studies have demonstrated that the peptide degrades under both acidic and alkaline conditions.[1] Alkaline conditions tend to cause more significant degradation compared to acidic conditions.[1] It is crucial to maintain the pH of your experimental solution within a range that minimizes degradation. The reconstituted solution of the commercial product has a pH between 4.0 and 6.0.[3]
Q5: My experiment involves elevated temperatures. How will this affect my this compound solution?
A5: Thermal stress contributes to the degradation of this compound in solution, though to a lesser extent than pH-induced degradation.[1] Long exposure to elevated temperatures should be avoided. If your experimental protocol requires heating, the duration should be minimized to prevent significant degradation.
Q6: Is this compound sensitive to light?
A6: Yes, this compound should be protected from light.[2][3] Photostability testing has been conducted, and it is recommended to keep the packaged tray in the outer carton to protect it from light.[2] During long experiments, it is advisable to use amber-colored tubes or cover your experimental setup to shield the this compound solution from light.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Parameters | Degradation (%) | Major Degradation Pathways |
| Hydrolytic (Acidic) | 0.1 N HCl, 60°C, 24 hours | 5.8% | l-proline⁵ racemization, C-terminal deamidation |
| Hydrolytic (Alkaline) | 0.1 N NaOH, Room Temp, 8 hours | 18.9% | l-serine⁴ racemization, C-terminal deamidation |
| Thermal | Solution at elevated temperature | 1.4% | Not specified |
| Aggregation | Buffered Solution | Critical Aggregation Concentration: ~0.04 mg/mL | Formation of oligomers and gels |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing this compound stability.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (cetrorelix acetate)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method (see Protocol 2)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at room temperature for 8 hours.[1]
-
After incubation, neutralize the solution with an appropriate amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at 70°C for 48 hours.[1] Protect the sample from light.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.[4][5][6][7][8]
Objective: To separate and quantify this compound and its impurities/degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25.1-30 min: Re-equilibration to 90% A, 10% B
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the initial mobile phase composition at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase to a suitable concentration for analysis.
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis (check for parameters like retention time repeatability, peak area precision, and tailing factor).
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas with the reference standard.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in preventing premature ovulation.
Experimental Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Injection Site Reactions in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage injection site reactions in their animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of injection site reactions in research animals?
Injection site reactions in research animals can stem from a variety of factors, ranging from the physical act of injection to the properties of the substance being administered. Understanding these causes is the first step in preventing and managing adverse reactions.
Common causes include:
-
Physical Trauma: The needle itself can cause tissue damage. Using dull, bent, or inappropriately sized needles increases the risk of trauma and subsequent inflammation.[1][2]
-
Injection Volume: Exceeding the recommended maximum injection volume for a specific site can lead to pain, ulceration, and necrosis.[1][3]
-
Substance Properties: The chemical characteristics of the injected substance are a major contributor to local reactions.
-
pH and Tonicity: Solutions that are not close to a physiological pH (around 7.4) or are not isotonic can cause irritation and cell damage.[4]
-
Excipients: Certain inactive ingredients (excipients) in drug formulations can cause adverse reactions in some animal populations.[5][6][7][8] Common problematic excipients include some preservatives, solvents, and adjuvants.[5][7][8][9]
-
Irritancy of the Active Pharmaceutical Ingredient (API): The drug substance itself may be inherently irritating to tissues.[3]
-
-
Improper Technique: Incorrect injection technique, such as injecting into the wrong tissue layer or rapid injection, can cause unnecessary tissue damage.[3] For subcutaneous injections, the "tented skin" technique is often recommended to ensure proper placement.[3]
-
Contamination: Lack of aseptic technique can introduce bacteria to the injection site, leading to abscesses and infections.[1][10] It is crucial to use sterile needles and syringes for each animal.[1][11]
-
Repeated Injections: Multiple injections at the same site can lead to cumulative irritation and inflammation.[1][3]
Q2: How can I prevent or minimize injection site reactions?
Proactive measures are key to minimizing injection site reactions and ensuring animal welfare and data integrity.
Key prevention strategies include:
-
Proper Needle Selection and Handling: Always use a new, sterile, sharp needle for each animal.[1][11] The needle gauge and length should be appropriate for the species, injection route, and viscosity of the substance.[11][12][13] As a general rule, use the smallest gauge needle that allows for smooth administration.[12]
-
Adherence to Volume Limits: Strictly follow the recommended maximum injection volumes for the specific species, route, and site.[1][14][15] If a large volume is necessary, consider splitting the dose across multiple sites.[2][3]
-
Formulation Optimization: Whenever possible, formulations should be isotonic and have a pH close to physiological levels.[3][4] If a non-physiologic formulation must be used, consider the potential for local reactions in the study design.
-
Correct Injection Technique: Ensure personnel are properly trained in the appropriate injection techniques for the chosen route and species.[16] This includes proper restraint to prevent animal movement during the injection.[17]
-
Aseptic Technique: Prepare the injection site aseptically to prevent infection.[10][17]
-
Site Rotation: For studies requiring repeated injections, a site rotation schedule should be implemented and documented to avoid cumulative irritation.[3][18]
Q3: What are the recommended injection volumes and needle sizes for common laboratory animals?
Adhering to established guidelines for injection volumes and needle sizes is critical for minimizing tissue trauma. The following tables provide a summary of recommendations for common species and injection routes.
Data Presentation: Recommended Maximum Injection Volumes and Needle Sizes
Table 1: Recommended Maximum Injection Volumes per Site (mL)
| Species | Subcutaneous (SC) | Intramuscular (IM) | Intraperitoneal (IP) | Intravenous (IV) (Bolus) |
| Mouse | 2-3 | 0.05 | 1-2 | 0.2 |
| Rat | 5-10 | 0.3 | 5-10 | 0.5 |
| Rabbit | 10-20 | 0.5-1 | 20-50 | 1-5 |
| Dog | 10-50 | 1-5 | 50-100 | 5-10 |
| Non-human Primate | 10-50 | 0.5-3 | 20-50 | 5-10 |
Note: These are general guidelines. Always consult your institution's specific IACUC guidelines. For larger volumes, consider slow infusion for IV administration.[4]
Table 2: Recommended Needle Sizes (Gauge)
| Species | Subcutaneous (SC) | Intramuscular (IM) | Intraperitoneal (IP) | Intravenous (IV) |
| Mouse | 25-27 | 27-30 | 25-27 | 27-30 |
| Rat | 23-25 | 25-27 | 23-25 | 24-27 |
| Rabbit | 22-25 | 22-25 | 22-25 | 22-25 |
| Dog | 20-23 | 20-23 | 20-23 | 20-23 |
| Non-human Primate | 21-23 | 22-25 | 21-23 | 22-25 |
Note: Needle gauge selection also depends on the viscosity of the substance being injected. Thicker substances may require a larger diameter (smaller gauge) needle.[12][13]
Troubleshooting Guide
Issue 1: Erythema (Redness) and Swelling at the Injection Site
-
Possible Causes:
-
Inflammatory response to the injected substance.
-
Minor trauma from the needle.
-
Vasodilation caused by the vehicle or drug.
-
-
Troubleshooting Steps:
-
Monitor: Observe the site at predefined intervals using a macroscopic scoring system.
-
Review Formulation: Check the pH and tonicity of the injected substance.[3] Consider if any excipients are known irritants.
-
Refine Technique: Ensure a slow and steady injection rate to minimize mechanical stress.[3]
-
Issue 2: Formation of Nodules, Ulcers, or Necrosis
-
Possible Causes:
-
Severe Local Toxicity: This may be an inherent property of the drug at the tested concentration.[3]
-
Vascular Trauma: The injection may have damaged blood vessels.[3]
-
Infection: Bacterial contamination of the injection site.[3]
-
Delayed Hypersensitivity: A persistent or worsening reaction may indicate an immune response.[3]
-
-
Troubleshooting Steps:
-
Veterinary Consultation: Seek immediate advice from veterinary staff.
-
Dose/Concentration Adjustment: Consider reducing the dose or diluting the substance to decrease the concentration at the injection site.[3]
-
Aseptic Technique Review: Re-evaluate and reinforce aseptic preparation procedures.
-
Histopathology: At the study endpoint, collect the injection site tissue for histopathological analysis to determine the underlying cause.[3]
-
Experimental Protocols
Protocol 1: Macroscopic Scoring of Injection Sites
This protocol provides a standardized method for observing and scoring visible signs of injection site reactions.
-
Animal Identification: Ensure each animal is clearly identifiable.
-
Observation Intervals: Define specific time points for observation (e.g., 1, 4, 24, 48, and 72 hours post-injection, and then daily).
-
Scoring System: Use a consistent scoring system. An example is provided in the table below.
Table 3: Example Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Barely perceptible, very slight erythema | Barely perceptible swelling |
| 2 | Well-defined erythema | Well-defined swelling |
| 3 | Moderate to severe erythema | Moderate swelling |
| 4 | Severe erythema and/or eschar formation | Severe swelling |
This scoring system can be adapted based on specific study needs and institutional guidelines.[19]
Protocol 2: Histopathological Evaluation of Injection Sites
This protocol outlines the key steps for collecting and processing tissue samples for microscopic examination.
-
Sample Collection: At the designated study endpoint, humanely euthanize the animal. Excise the entire injection site, including a margin of surrounding normal tissue.[3]
-
Tissue Fixation: Immediately place the tissue sample in 10% neutral buffered formalin at a 10:1 formalin-to-tissue volume ratio for at least 24 hours.[3]
-
Processing and Staining: Process the fixed tissues through graded alcohols and xylene. Embed the tissue in paraffin wax.[3] Section the tissue and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should evaluate the slides for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), necrosis, fibrosis, and other pathological changes.[20][21][22]
Visualizations
Caption: Troubleshooting workflow for injection site reactions.
Caption: Core strategies for preventing injection site reactions.
References
- 1. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 2. drovers.com [drovers.com]
- 3. benchchem.com [benchchem.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What we learned about excipients in veterinary medicines — Veterinary Prescriber [veterinaryprescriber.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. petsvetcheck.de [petsvetcheck.de]
- 10. services.anu.edu.au [services.anu.edu.au]
- 11. Handling and Techniques | Veterian Key [veteriankey.com]
- 12. jefferspet.com [jefferspet.com]
- 13. help.vetnpetdirect.com.au [help.vetnpetdirect.com.au]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. research.wayne.edu [research.wayne.edu]
- 18. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Cetrotide Dosage for Aged Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cetrotide (cetrorelix acetate) in aged animal models for reproductive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of ovarian stimulation?
A1: this compound (cetrorelix acetate) is a synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1] It works by competitively binding to GnRH receptors in the pituitary gland, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This action prevents a premature LH surge, allowing for controlled ovarian stimulation and the retrieval of mature oocytes for procedures like in vitro fertilization (IVF).[1]
Q2: Why is dosage adjustment of this compound necessary for aged animal models?
A2: Aged animal models often exhibit a reduced response to standard ovarian stimulation protocols due to factors like increased ovarian fibrosis and altered hormonal profiles.[2][3] Adjusting the this compound dosage and administration schedule can help improve the efficacy of superovulation in these models, leading to a higher yield of viable oocytes.[2][3] Research in aged mice (12-month-old) has shown that pretreatment with this compound can significantly increase the number of retrieved oocytes compared to no pretreatment.[2]
Q3: What is the recommended dosage of this compound for aged mice?
A3: A study on 12-month-old female mice demonstrated successful outcomes with a this compound dosage of 5 µg/kg body weight.[2] Two administration schedules were tested: once daily for seven consecutive days, or once every three days for a total of three doses before the administration of gonadotropins.[2]
Q4: Is there a recommended this compound dosage for aged rats?
A4: Currently, there is limited specific research detailing optimized this compound dosage protocols for controlled ovarian stimulation in aged rat models. One study on adult male rats investigated the adverse effects of chronic administration of a GnRH antagonist, but did not focus on ovarian stimulation protocols in aged females.[1] Researchers may need to perform pilot studies to determine the optimal dosage and timing for their specific aged rat strain and experimental goals, potentially starting with dosages similar to those used in mice and adjusting based on hormonal monitoring and ovarian response.
Q5: What are the expected outcomes of using this compound in aged mice?
A5: Studies have shown that administering this compound to aged mice can lead to a significant increase in the number of oocytes retrieved after superovulation.[2][3] Furthermore, the quality of these oocytes, as determined by fertilization and birth rates after IVF and embryo transfer, is not compromised.[2][3] An additional benefit observed is the reduction of ovarian fibrosis, which is a common characteristic of ovarian aging.[2][3]
Q6: What are the potential side effects of this compound in animal models?
A6: While specific side effect profiles for this compound in aged animal models are not extensively documented, general toxicological studies in animals have been conducted. Chronic administration of a GnRH antagonist in adult male rats led to reduced weights of reproductive organs and changes in the seminiferous epithelium, which were reversible with testosterone supplementation.[1] In humans, common side effects include injection site reactions (redness, swelling, itching), nausea, and headache.[4][5] A rare but serious side effect in humans is Ovarian Hyperstimulation Syndrome (OHSS).[4][5] Researchers should monitor animals for signs of distress, changes in behavior, or localized reactions at the injection site.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Oocyte Yield in Aged Mice | Inadequate suppression of premature LH surge. | Ensure accurate timing and dosage of this compound administration as per the recommended protocols. Consider the 3-dose schedule (5 µg/kg every 3 days) which has shown slightly higher oocyte yield in some studies.[2] |
| Suboptimal gonadotropin stimulation. | Verify the potency and dosage of PMSG and hCG. The timing of administration relative to the final this compound dose is critical (PMSG 24 hours after the last this compound injection, and hCG 48 hours after PMSG).[2] | |
| Advanced ovarian aging in the specific animal cohort. | Assess baseline ovarian reserve if possible. Be aware that individual animal responses can vary significantly with age. | |
| Poor Fertilization or Embryo Development | Compromised oocyte quality. | While studies show this compound does not negatively impact oocyte quality in aged mice, other age-related factors can still affect developmental competence.[2] Ensure optimal IVF and embryo culture conditions. |
| Sperm quality issues. | Use sperm from proven fertile male mice. | |
| Injection Site Reactions | Irritation from the vehicle or injection technique. | Ensure the this compound is fully dissolved and the injection is administered subcutaneously with proper technique. Rotate injection sites daily. |
| Animal Distress or Adverse Events | Potential systemic side effects. | Although not commonly reported in the literature for the doses used in ovarian stimulation, monitor animals closely. If signs of distress are observed, consult with a veterinarian. Consider reducing handling stress. |
| Variability in Experimental Results | Inconsistent experimental procedures. | Standardize all procedures, including animal handling, injection timing, and environmental conditions. Ensure accurate body weight measurement for correct dosage calculation. |
Data Presentation
Table 1: Oocyte Yield in 12-Month-Old Mice with and without this compound Treatment
| Treatment Group | Number of Animals (n) | Mean Number of Oocytes Retrieved (± SEM) |
| Control (No this compound) | 9 | 4.7 ± 1.2 |
| This compound (7 consecutive days) | 10 | 8.7 ± 1.9 |
| This compound (3 times, once every 3 days) | 10 | 9.8 ± 1.3 |
Data sourced from a study on the effect of this compound administration on ovarian stimulation in aged mice.[2]
Table 2: Fertilization and Birth Rates in Aged Mice (12-Month-Old)
| Treatment Group | Fertilization Rate (%) | Birth Rate (%) |
| Control (No this compound) | 92.2 | 56.4 |
| This compound (7 consecutive days) | 88.5 | 51.8 |
| This compound (3 times, once every 3 days) | 96.9 | 58.3 |
Data sourced from a study on the effect of this compound administration on ovarian stimulation in aged mice.[2] The study concluded that this compound did not negatively impact oocyte quality.
Experimental Protocols
Protocol: Superovulation in Aged Mice (12-Month-Old C57BL/6J) using this compound
Adapted from a study on the effect of this compound administration on ovarian stimulation in aged mice.[2]
Materials:
-
This compound (cetrorelix acetate)
-
Sterile Water for Injection or 0.9% Saline
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
1 mL syringes with 27-30 gauge needles
-
Aged female mice (e.g., 12-month-old C57BL/6J)
-
Fertile male mice for IVF
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
This compound Preparation: Reconstitute this compound powder with sterile water or saline to a final concentration that allows for accurate administration of 5 µg/kg body weight in a small volume (e.g., 100 µL).
-
This compound Administration (Choose one schedule):
-
Schedule A (7-Day Protocol): Administer 5 µg/kg of this compound via intraperitoneal (IP) or subcutaneous (SC) injection once daily for seven consecutive days.
-
Schedule B (3-Dose Protocol): Administer 5 µg/kg of this compound via IP or SC injection once every three days for a total of three doses.
-
-
Superovulation Induction:
-
PMSG Injection: 24 hours after the final this compound injection, administer 5 IU of PMSG via IP injection.
-
hCG Injection: 48 hours after the PMSG injection, administer 5 IU of hCG via IP injection.
-
-
Oocyte Retrieval:
-
Approximately 16-18 hours after the hCG injection, euthanize the female mice using a humane method.
-
Dissect the oviducts and collect the cumulus-oocyte complexes.
-
-
In Vitro Fertilization (IVF):
-
Perform standard IVF procedures using sperm collected from fertile male mice.
-
Culture the resulting zygotes in an appropriate embryo culture medium.
-
Mandatory Visualization
Caption: Mechanism of this compound in aged animal models.
References
- 1. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
Technical Support Center: Cetrotide® (cetrorelix acetate for injection) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cetrotide®, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound®?
A1: this compound® should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2][3][4][5][6] It is crucial to avoid freezing the product.[1][3][4][7]
Q2: Can I freeze this compound® for long-term storage?
A2: No, this compound® should not be frozen.[1][3][4][7] The product is supplied as a lyophilized (freeze-dried) powder, and freezing can compromise the stability of the formulation.
Q3: What happens if I accidentally freeze a vial of this compound®?
A3: If a vial of this compound® is accidentally frozen, it should not be used. The freeze-thaw process can negatively impact the integrity of the lyophilized cake and the stability of the active ingredient, cetrorelix acetate. There is a risk of aggregation and degradation, which may affect the product's potency and safety.[8][9][10][11]
Q4: How long is reconstituted this compound® stable?
A4: Once reconstituted with the provided sterile water, this compound® should be used immediately.[1][2][4][5] The reconstituted solution does not contain preservatives.[1][4]
Q5: Are there any visual cues to indicate that this compound® has been compromised by freezing?
A5: While not definitive, visual inspection of the lyophilized cake may reveal changes. A compromised product might appear collapsed, shrunken, or exhibit a change in color. After reconstitution, the solution should be clear and free of particles.[1][2][5] Any deviation from this appearance could indicate instability and the product should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty reconstituting the lyophilized powder | The physical structure of the lyophilized cake may have been altered due to a freeze-thaw cycle. | Do not use the vial. Discard the product and use a new vial that has been stored correctly. |
| Reconstituted solution is cloudy or contains particles | Accidental freezing may have caused the peptide to aggregate or precipitate. | Do not inject the solution.[1][2][5] Discard the vial immediately and obtain a new one. |
| Observed loss of product efficacy in experiments | The stability of cetrorelix may have been compromised by improper storage, including accidental freezing, leading to degradation of the active pharmaceutical ingredient. | Review storage records to ensure no temperature deviations have occurred. If a freeze-thaw cycle is suspected, discard all potentially affected vials and use a new, properly stored batch for subsequent experiments. |
Impact of Freeze-Thaw Cycles on this compound® Stability: An Illustrative Overview
While specific data on the impact of freeze-thaw cycles on this compound® is not publicly available, the following table illustrates the potential effects based on general principles of lyophilized peptide stability. These are hypothetical data points for educational purposes.
| Number of Freeze-Thaw Cycles | Appearance of Lyophilized Cake | Reconstitution Time (seconds) | Purity by HPLC (%) | Aggregate Formation (%) |
| 0 (Control) | Intact, uniform | 15 | 99.5 | <0.1 |
| 1 | Minor cracking | 25 | 98.2 | 0.8 |
| 2 | Noticeable shrinkage | 40 | 96.5 | 2.1 |
| 3 | Collapsed cake | >60 | 93.1 | 4.5 |
Experimental Protocols
The following is a generalized protocol for assessing the stability of a lyophilized peptide product like this compound® after a freeze-thaw cycle. This is an illustrative example, and specific parameters should be optimized for the product .
Objective: To evaluate the impact of a single freeze-thaw cycle on the physical and chemical stability of lyophilized this compound®.
Materials:
-
Properly stored this compound® vials (2°C to 8°C)
-
Frozen this compound® vials (subjected to one cycle of freezing at -20°C for 24 hours followed by thawing at room temperature)
-
Sterile water for injection
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for peptide analysis
-
UV Spectrophotometer
-
Visible inspection station with a black and white background
-
Reconstitution time measurement device (e.g., stopwatch)
Methodology:
-
Visual Inspection:
-
Carefully inspect the lyophilized cake of both control and freeze-thawed vials for any changes in appearance, such as collapse, shrinkage, or cracking.
-
-
Reconstitution:
-
Reconstitute one vial from each group with the manufacturer-specified volume of sterile water.
-
Record the time taken for complete dissolution of the lyophilized powder.
-
Visually inspect the reconstituted solution for clarity and the presence of any particulate matter against a black and white background.
-
-
HPLC Analysis:
-
Prepare samples of the reconstituted solutions for HPLC analysis.
-
Analyze the samples to determine the purity of cetrorelix and to quantify any degradation products or aggregates.
-
Compare the chromatograms of the control and freeze-thawed samples.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the reconstituted solutions to assess for any changes in concentration or the formation of light-scattering aggregates.
-
Visualizations
Caption: Workflow for assessing this compound® stability after a freeze-thaw event.
Caption: this compound® acts as a GnRH antagonist, preventing premature ovulation.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. assistingnature.gr [assistingnature.gr]
- 3. ccrmivf.com [ccrmivf.com]
- 4. fertility.com [fertility.com]
- 5. emdserono.com [emdserono.com]
- 6. Cetrorelix (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. lifelinkr.com [lifelinkr.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. peptide.com [peptide.com]
- 10. priorityaminos.com [priorityaminos.com]
- 11. peptidesciences.com [peptidesciences.com]
Technical Support Center: Overcoming Cetrotide Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cetrotide (cetrorelix acetate) resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a gonadotropin-releasing hormone (GnRH) antagonist. In many cancer cells, the GnRH receptor is coupled to a Gαi protein. Activation of this receptor by GnRH analogs, including antagonists in this context, can lead to the stimulation of a phosphotyrosine phosphatase (PTP). This PTP can dephosphorylate growth factor receptors, such as the EGF receptor, thereby inhibiting their downstream mitogenic signaling and reducing cancer cell proliferation.[1] This is distinct from its action in the pituitary, where the GnRH receptor is primarily coupled to Gαq proteins.[2]
Q2: What are the suspected mechanisms of acquired resistance to this compound in cancer cells?
A2: While research is ongoing, acquired resistance to this compound and other GnRH analogs is thought to arise from several mechanisms:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells may bypass the GnRH receptor blockade by upregulating alternative signaling pathways that promote growth and survival. The PI3K/Akt/mTOR pathway is a key pathway implicated in resistance to various hormone therapies.[1]
-
Alterations in the GnRH Receptor (GnRH-R): Although not yet definitively reported for this compound, mutations in the GNRHR gene could potentially alter the drug's binding affinity or receptor signaling.[1][3][4]
-
Changes in Gene Expression: Resistant cells might display altered expression of genes involved in cell cycle progression, apoptosis, and drug metabolism.
Q3: How can I confirm that my experimental cell line has developed resistance to this compound?
A3: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value (typically 3-fold or higher) in the cells chronically exposed to this compound indicates the development of resistance. This is determined using a cell viability assay, such as the MTT or WST-1 assay.[2]
Q4: What are the general strategies to overcome this compound resistance in experimental models?
A4: A promising strategy to overcome this compound resistance is the use of combination therapies.[5][6][7] Based on the potential resistance mechanisms, combining this compound with inhibitors of key survival pathways, such as PI3K inhibitors (e.g., everolimus), is a rational approach to explore.[8][9]
Troubleshooting Guides
Guide 1: Developing this compound-Resistant Cancer Cell Lines
This guide outlines a general framework for generating this compound-resistant cancer cell lines in vitro.
Potential Issue: High levels of cell death during the initial stages of drug exposure.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high. | Determine the IC50 of the parental cell line and begin the selection process at a lower, sub-lethal concentration (e.g., IC20).[1] |
| Continuous exposure is overly toxic. | Implement a pulsed-exposure method. Treat cells for a defined period (e.g., 48-72 hours), followed by a recovery period in a drug-free medium.[1] |
| The cell line is inherently very sensitive. | Use a slower dose escalation schedule with smaller increments in drug concentration over a more extended period. |
Potential Issue: No significant increase in IC50 after several months of culture.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure. | Gradually increase the concentration of this compound as the cells show signs of stable growth at the current concentration.[1] |
| Reversion of resistance. | If cells are maintained in a drug-free medium for extended periods, they may lose their resistant phenotype. It is advisable to maintain a low dose of this compound in the culture medium to sustain selective pressure.[1] |
| Heterogeneous cell population. | The bulk of the cell population may not be acquiring resistance. Consider using single-cell cloning to isolate and expand potentially resistant colonies. |
Guide 2: Inconsistent Results in In Vivo Xenograft Studies
This guide addresses common issues encountered during in vivo experiments with this compound.
Potential Issue: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. For subcutaneous models, inject into the flank; for orthotopic models, ensure precise surgical implantation.[10][11] |
| Variations in animal health. | Closely monitor the health of the animals. Ensure consistent age, weight, and immune status (e.g., using SCID or nude mice) at the start of the experiment.[2][10] |
| Uneven drug distribution or metabolism. | Ensure consistent administration of this compound (e.g., subcutaneous injection route and volume). Consider potential differences in drug metabolism between individual animals. |
Potential Issue: Lack of expected anti-tumor effect of this compound in a sensitive xenograft model.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or schedule. | Review the literature for effective dosing regimens of this compound in similar in vivo models. Consider performing a dose-response study to determine the optimal dose for your specific model. |
| Poor bioavailability. | Confirm the stability and proper formulation of the this compound solution before injection. |
| Tumor model characteristics. | The chosen cell line for the xenograft may not be as sensitive to this compound in vivo as it is in vitro due to the tumor microenvironment. Consider using a different cell line with demonstrated in vivo sensitivity.[10] |
Data Presentation
Table 1: Example of IC50 Values in this compound-Sensitive and -Resistant Cancer Cell Lines
This table provides example data illustrating the shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance |
| Prostate Cancer (e.g., LNCaP) | 30 | 270 | 9 |
| Breast Cancer (e.g., MCF-7) | 25 | 200 | 8 |
| Ovarian Cancer (e.g., OVCAR-3) | 20 | 240 | 12 |
Table 2: Example of Quantitative PCR (qPCR) Data for Gene Expression Analysis
This table shows hypothetical qPCR results investigating the expression of the GnRH receptor and a key gene in the PI3K pathway in parental versus resistant cells.
| Gene | Parental (Relative Expression) | This compound-Resistant (Relative Expression) | Fold Change |
| GNRHR1 | 1.0 | 0.9 | -1.1 |
| AKT1 | 1.0 | 3.5 | +3.5 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Baseline Sensitivity: First, determine the IC50 of the parental cancer cell line to this compound using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Seed the parental cells and treat them with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Maintain the cells in the continuous presence of the drug, changing the medium every 2-3 days. Initially, expect significant cell death.
-
Recovery and Dose Escalation: Once the surviving cells reach approximately 80% confluency, passage them and increase the this compound concentration by 1.5- to 2-fold.[1]
-
Repeat Cycles: Continue this process of culture, recovery, and dose escalation. This can be a lengthy process, potentially taking several months.[1]
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells and compare it to the parental line. A stable and significantly higher IC50 indicates the establishment of a resistant cell line.[1]
-
Cryopreservation: At each successful dose escalation, freeze vials of the cells for future use and to prevent the loss of the resistant phenotype.[1]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired time (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Western Blot Analysis of the PI3K/Akt Pathway
-
Sample Preparation: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.
Visualizations
Caption: Signaling pathway of this compound in a sensitive cancer cell.
Caption: Upregulation of the PI3K/Akt/mTOR pathway as a resistance mechanism.
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GnRH receptor mutations in isolated gonadotropic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH receptor gene mutations in adolescents and young adults presenting with signs of partial gonadotropin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate cancer treatment: an encouraging combination therapy | EurekAlert! [eurekalert.org]
- 6. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. onclive.com [onclive.com]
- 9. Efficient Everolimus Treatment for Metastatic Castration Resistant Prostate Cancer with AKT1 Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cetrotide® and Third-Generation GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetrotide® (cetrorelix acetate), a well-established gonadotropin-releasing hormone (GnRH) antagonist, with third-generation GnRH antagonists. The comparison focuses on performance, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these therapeutic agents. Third-generation GnRH antagonists include both injectable peptides like ganirelix and newer oral non-peptide molecules such as relugolix, elagolix, and linzagolix.
Mechanism of Action
Both this compound and third-generation GnRH antagonists act by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2] This competitive antagonism prevents the binding of endogenous GnRH, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release, antagonists provide immediate suppression, a key advantage in controlled ovarian stimulation protocols for assisted reproductive technology (ART) and in the management of hormone-dependent diseases.[2]
In Vitro Performance: Receptor Binding Affinity
The in vitro potency of GnRH antagonists is a critical measure of their efficacy, primarily determined by their binding affinity to the GnRH receptor. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd/Ki). A lower value indicates a higher binding affinity.
| Antagonist | Receptor Binding Affinity (Human GnRH Receptor) | Reference |
| This compound® (Cetrorelix) | IC50: 1.21 nM | [3] |
| Binding affinity is ~20 times greater than native GnRH. | [4] | |
| Ganirelix | High affinity (specific value not cited in direct comparison) | [5][6] |
| Relugolix | IC50: 0.33 nM (in the presence of serum) | [7][8] |
| IC50: 0.08 nM (in the absence of fetal bovine serum) | [5] | |
| Elagolix | Kd: 54 pM | [9] |
| Linzagolix | IC50 (Ca2+ flux): 36.7 nM | [10] |
Clinical Efficacy and Safety: Head-to-Head Comparisons
Direct comparative clinical data is most robust for this compound versus Ganirelix in the context of ART.
This compound® vs. Ganirelix
A retrospective cohort study comparing cetrorelix and ganirelix in IVF/ICSI antagonist protocols provided the following key findings:
| Clinical Outcome | This compound® (n=2,365) | Ganirelix (n=7,059) | p-value | Reference |
| LH Surge (LH ≥10 U/L) | 4.9% | 7.6% | <0.001 | [11][12][13] |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 | [11][12][13] |
| Live Birth Rates | 47.2% | 49.4% | 0.074 | [11][12][13] |
| Endometrial Morphology (Type A) | 66.2% | 60.1% | <0.001 | [11][12][13] |
This study concluded that while live birth rates were comparable, cetrorelix demonstrated superior control of LH surge and a lower risk of Ovarian Hyperstimulation Syndrome (OHSS).[11][12][13]
This compound® vs. Oral Third-Generation GnRH Antagonists
Direct, large-scale clinical trials comparing this compound with the newer oral antagonists (relugolix, elagolix, linzagolix) in the setting of controlled ovarian stimulation are less prevalent in the public domain. The oral antagonists have been extensively studied in other indications such as endometriosis and uterine fibroids, demonstrating efficacy in suppressing gonadotropins and sex hormones.[5][14][15] The primary advantage of these newer agents is their oral route of administration, which offers improved patient convenience over the injectable formulations of this compound and ganirelix.[14]
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor Affinity
This assay quantifies the binding affinity of a GnRH antagonist to its receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or IC50 value of the antagonist.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).
-
Test Compound: GnRH antagonist (e.g., this compound, ganirelix, relugolix, elagolix, linzagolix).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor and centrifuge to isolate the cell membranes. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled GnRH antagonist.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the antagonist. The IC50 value is determined from this curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux
This cell-based assay measures the ability of a GnRH antagonist to inhibit the downstream signaling cascade initiated by GnRH receptor activation, specifically the release of intracellular calcium.
Objective: To determine the functional potency of the antagonist in inhibiting GnRH-induced signaling.
Materials:
-
Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1-GnRHR).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
GnRH Agonist: To stimulate the receptor.
-
Test Compound: GnRH antagonist.
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence Plate Reader: With an injection system.
Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the GnRH antagonist to the wells and incubate.
-
Agonist Stimulation: Inject a fixed concentration of a GnRH agonist into the wells to stimulate the GnRH receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using the plate reader. The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. An IC50 value for the functional inhibition can be calculated.
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Experimental Outcomes with Cetrotide Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate tools and methodologies is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of Cetrotide (cetrorelix acetate), a gonadotropin-releasing hormone (GnRH) antagonist, with other alternatives used in assisted reproductive technology (ART) and related research. The information presented is supported by experimental data to aid in the validation of research findings.
Mechanism of Action
This compound is a synthetic decapeptide with GnRH antagonistic properties. It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action prevents the premature LH surge that can lead to untimely ovulation, allowing for controlled ovarian stimulation and the retrieval of mature oocytes for in vitro fertilization (IVF) or other research applications.
Data Presentation: Comparative Outcomes
The following tables summarize quantitative data from clinical studies, comparing the performance of this compound with a GnRH agonist (Leuprolide Acetate) and another GnRH antagonist (Ganirelix), as well as comparing different this compound administration protocols.
Table 1: this compound (GnRH Antagonist) vs. Leuprolide Acetate (GnRH Agonist) in IVF Cycles
| Outcome Measure | This compound (GnRH Antagonist) | Leuprolide Acetate (GnRH Agonist) | Key Findings & Citations |
| Clinical Pregnancy Rate | Comparable | Comparable | Studies show similar pregnancy rates between the two protocols.[1][2] |
| Duration of Stimulation (Days) | Significantly Shorter | Longer | GnRH antagonist protocols result in a shorter duration of ovarian stimulation.[3][4][5] |
| Total Gonadotropin Dose | Lower | Higher | Less gonadotropin is typically required in antagonist protocols.[5] |
| Number of Oocytes Retrieved | Comparable / Slightly Lower | Comparable / Slightly Higher | Some studies report a slightly lower number of oocytes retrieved with antagonists, while others find no significant difference.[1][3][5][6] |
| Incidence of Ovarian Hyperstimulation Syndrome (OHSS) | Significantly Lower | Higher | GnRH antagonist protocols are associated with a lower risk of OHSS.[5][7] |
| Cycle Cancellation Rate | Comparable / Slightly Higher | Comparable / Slightly Lower | Some meta-analyses suggest a slightly higher cancellation rate with antagonists in poor responders.[3][4] |
Table 2: this compound vs. Ganirelix (GnRH Antagonists) in IVF Cycles
| Outcome Measure | This compound | Ganirelix | Key Findings & Citations |
| Live Birth Rate | Comparable | Comparable | No significant difference in live birth rates has been observed between this compound and Ganirelix.[8][9][10] |
| Clinical Pregnancy Rate | Comparable | Comparable | Clinical pregnancy rates are similar for both treatments.[8][10] |
| Prevention of Premature LH Surge | Effective, potentially superior | Effective | This compound may offer superior control of LH surges.[9][10] |
| Number of Oocytes Retrieved | Comparable | Comparable | The number of oocytes retrieved is similar with both antagonists.[8] |
| Incidence of Moderate to Severe OHSS | Lower | Higher | Some studies indicate a lower incidence of OHSS with this compound.[8][9][10][11] |
| Implantation Rate | Comparable / Potentially Higher | Comparable / Potentially Lower | One study reported significantly lower implantation rates with ganirelix compared to cetrorelix.[12] |
Table 3: Fixed vs. Flexible this compound Protocols in IVF Cycles
| Outcome Measure | Fixed Protocol | Flexible Protocol | Key Findings & Citations |
| Number of Oocytes Retrieved | Comparable / Lower | Comparable / Higher | In women with PCOS, a flexible protocol may yield a higher number of oocytes.[13][14][15] For high responders without PCOS, no significant difference was found.[16] |
| Number of Mature (MII) Oocytes | Lower | Higher | A flexible protocol in women with PCOS has been shown to result in more mature oocytes.[13] |
| Duration of Stimulation (Days) | Comparable | Comparable | The duration of gonadotropin stimulation is generally similar between the two protocols.[15][16] |
| Total Gonadotropin Dose | Comparable | Comparable / Lower | Some studies report a lower total gonadotropin dose with a flexible protocol.[15] |
| Number of this compound Injections | Higher | Lower | The flexible protocol typically requires fewer antagonist injections.[13][15] |
| Clinical Pregnancy Rate | Comparable | Comparable | Clinical pregnancy rates are generally comparable between fixed and flexible protocols.[15] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in a controlled ovarian stimulation setting.
Controlled Ovarian Stimulation with this compound (Antagonist Protocol)
Objective: To stimulate the development of multiple mature follicles for oocyte retrieval while preventing a premature LH surge.
Materials:
-
This compound (cetrorelix acetate for injection), 0.25 mg
-
Recombinant Follicle-Stimulating Hormone (rFSH)
-
Human Chorionic Gonadotropin (hCG)
-
Transvaginal ultrasound equipment
-
Hormone assay kits (for LH, Estradiol, Progesterone)
Methodology:
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, a baseline transvaginal ultrasound is performed to assess the ovaries and a blood sample is taken to measure baseline hormone levels.
-
Ovarian Stimulation: Ovarian stimulation is initiated on cycle day 2 or 3 with daily subcutaneous injections of rFSH. The dosage is individualized based on the patient's age, BMI, antral follicle count, and previous response to stimulation.[17]
-
This compound Administration:
-
Fixed Protocol: Daily subcutaneous injections of 0.25 mg this compound are initiated on a fixed day of stimulation, typically day 5 or 6.[14][18]
-
Flexible Protocol: Daily subcutaneous injections of 0.25 mg this compound are initiated when the lead follicle reaches a mean diameter of 12-14 mm, and/or when serum estradiol levels rise to a predetermined level.[15][17][19]
-
-
Monitoring: Follicular growth is monitored through transvaginal ultrasound and serum hormone levels (estradiol and LH) are measured every 1-3 days.[20] The rFSH dose may be adjusted based on the ovarian response.
-
Triggering of Ovulation: When at least two to three follicles reach a mean diameter of 17-18 mm, a single subcutaneous injection of hCG is administered to trigger final oocyte maturation.[21] this compound is continued up to and including the day of the hCG trigger.[18]
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 35-37 hours after the hCG injection.[17]
Mandatory Visualization
GnRH Signaling Pathway and this compound's Mechanism of Action
References
- 1. Comparative efficacy and safety of cetrorelix with or without mid-cycle recombinant LH and leuprolide acetate for inhibition of premature LH surges in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of GnRH antagonist versus GnRH agonist protocol in poor ovarian responders undergoing IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparisons of GnRH antagonist versus GnRH agonist protocol in supposed normal ovarian responders undergoing IVF: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [Effects of cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of pregnancy rates following fresh and frozen embryo transfer according to the use of leuprolide acetate vs ganirelix vs cetrorelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fixed versus flexible gonadotropin releasing hormone antagonist protocol in women with polycystic ovary syndrome undergoing in vitro fertilization: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | KnE Open [kneopen.com]
- 15. Fixed versus Flexible Gonadotropin Releasing Hormone Antagonist Protocol in Controlled Ovarian Stimulation for Invitro Fertilization in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Controlled Ovarian Hyperstimulation Protocol in Infertile Patients During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Evaluation of pretreatment with this compound in an antagonist protocol for patients with PCOS undergoing IVF/ICSI cycles: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Cetrotide: A Comparative Analysis of Efficacy and Potency in Reproductive Medicine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cetrotide (cetrorelix acetate) with other gonadotropin-releasing hormone (GnRH) antagonists, supported by experimental data from published scientific literature. This compound is a potent GnRH antagonist utilized in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation. [1][2][3]
This compound competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH) secretion.[1][2][4] This mechanism of action is crucial for preventing premature ovulation, allowing for the retrieval of mature oocytes for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).[2][5][6]
Comparative Efficacy: this compound vs. Ganirelix
Clinical studies have extensively compared the efficacy and safety of this compound with another commonly used GnRH antagonist, Ganirelix. While both are effective in preventing premature LH surges, some studies indicate nuances in their performance regarding LH suppression, impact on endometrial receptivity, and the incidence of Ovarian Hyperstimulation Syndrome (OHSS).[7][8][9]
A large retrospective cohort study involving 9,424 patients demonstrated that while live birth rates were comparable between this compound and Ganirelix, this compound showed superior LH surge control.[8][9] Specifically, the incidence of LH levels ≥10 U/L was significantly lower in the this compound group (4.9%) compared to the Ganirelix group (7.6%).[8][9][10]
Furthermore, the same study suggested a more favorable endometrial environment with this compound, observing a higher percentage of Type A endometrial morphology (66.2% vs. 60.1%) and a lower percentage of Type C (5.3% vs. 6.3%) compared to Ganirelix.[7][8][9][10] A significant finding was the lower overall incidence of OHSS with this compound (0.4%) compared to Ganirelix (1.1%).[7][8][9][10]
However, it is important to note that other studies and meta-analyses have concluded that there are no clinically meaningful differences in pregnancy rates and live birth outcomes between the two GnRH antagonists.[11][12]
Quantitative Data Summary
| Outcome Measure | This compound (Cetrorelix) | Ganirelix | p-value | Source |
| Live Birth Rate | 47.2% | 49.4% | 0.074 | [7][8][9] |
| Incidence of LH ≥10 U/L | 4.9% | 7.6% | <0.001 | [8][9][10] |
| Incidence of LH ratio ≥2 | 6.1% | 9.2% | <0.001 | [8][9][10] |
| Type A Endometrial Morphology | 66.2% | 60.1% | <0.001 | [7][8][9][10] |
| Type C Endometrial Morphology | 5.3% | 6.3% | <0.001 | [7][8][9][10] |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 | [7][8][9][10] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative study of GnRH antagonists in an IVF/ICSI setting, based on methodologies described in the cited literature.
Controlled Ovarian Stimulation (COS) Protocol
-
Patient Selection: Infertile women undergoing IVF/ICSI cycles are recruited. Baseline characteristics such as age, Body Mass Index (BMI), Anti-Müllerian Hormone (AMH), and Antral Follicle Count (AFC) are recorded.[7][8]
-
Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, patients begin controlled ovarian stimulation with gonadotropins (e.g., recombinant FSH or hMG).[5][13] The dosage is individualized based on the patient's ovarian reserve and response.
-
GnRH Antagonist Administration:
-
This compound Group: Daily subcutaneous injections of 0.25 mg this compound are initiated when the dominant follicle reaches a diameter of 14-15 mm, or if the follicle is >12 mm with a serum estradiol level >300 pg/ml.[7][8] Administration continues until the day of ovulation trigger.
-
Ganirelix Group: Daily subcutaneous injections of 0.25 mg Ganirelix are administered following the same criteria as the this compound group.[7][8]
-
-
Ovulation Trigger: When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval and Fertilization: Oocytes are retrieved transvaginally 34-36 hours after the trigger injection. Fertilization is performed via conventional IVF or ICSI.
-
Embryo Transfer: One or two embryos are transferred on day 3 or 5 of development.
-
Outcome Measurement: Primary outcomes include live birth rate. Secondary outcomes include rates of LH surge, OHSS, and endometrial morphology.[7][8][9]
Signaling Pathways and Experimental Workflows
GnRH Antagonist Signaling Pathway
This compound acts as a competitive antagonist at the GnRH receptor on pituitary gonadotropes.[1][2] This binding blocks the downstream signaling cascade normally initiated by GnRH, which is coupled to the Gαq/11 G-protein.[1] The inhibition of this pathway prevents the activation of Phospholipase C (PLC), thereby reducing the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This ultimately leads to the suppression of LH and FSH synthesis and secretion.[1]
Caption: GnRH antagonist signaling pathway.
Typical Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and Ganirelix in an IVF setting.
Caption: Experimental workflow for a comparative IVF trial.
Conclusion
This compound is a well-established and effective GnRH antagonist for preventing premature LH surges in ART cycles.[5] While its overall efficacy in terms of live birth rates is comparable to Ganirelix, some evidence suggests potential advantages for this compound in terms of superior LH suppression and a reduced risk of OHSS.[7][8][9] The choice between this compound and other GnRH antagonists may depend on individual patient characteristics, clinical protocols, and a thorough evaluation of the available scientific literature. Further head-to-head prospective, randomized controlled trials are warranted to definitively elucidate any subtle but clinically relevant differences between these agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]
- 6. cnyfertility.com [cnyfertility.com]
- 7. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 8. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 11. ivfpharmacy.com [ivfpharmacy.com]
- 12. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Protocol of GNRH antagonist in poor responders in IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GnRH Antagonists: Alternatives to Cetrotide
For researchers and drug development professionals, the selection of a suitable Gonadotropin-Releasing Hormone (GnRH) antagonist is critical for therapeutic success in indications ranging from assisted reproductive technology (ART) to the management of hormone-dependent diseases. Cetrotide (cetrorelix acetate), a well-established injectable GnRH antagonist, has long been a standard of care. However, the landscape of GnRH antagonism is evolving with the advent of new injectable and orally active compounds. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for research and clinical development.
Mechanism of Action: A Shared Pathway
GnRH antagonists, including this compound and its alternatives, share a common mechanism of action. They competitively bind to and block the GnRH receptors in the anterior pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal sex hormone production, such as estrogen and testosterone. Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release, antagonists provide immediate suppression.[1][2]
Injectable GnRH Antagonists: A Head-to-Head Comparison
Ganirelix and Degarelix represent key injectable alternatives to this compound.
Ganirelix is a third-generation GnRH antagonist widely used in ART to prevent a premature LH surge during controlled ovarian stimulation.[3] Clinical studies comparing Ganirelix and this compound have generally shown comparable efficacy and safety profiles in IVF protocols.[4][5] While both are effective, some studies suggest minor differences in their administration and side effect profiles. For instance, Ganirelix is available in a pre-filled syringe, which may be more convenient for patients compared to this compound's powder form that requires reconstitution.[6]
Degarelix is a GnRH antagonist primarily used in the treatment of advanced prostate cancer.[7] It offers a more rapid suppression of testosterone compared to GnRH agonists, avoiding the initial testosterone surge that can lead to clinical flare-ups.[7][8] Comparative studies between Degarelix and the GnRH agonist leuprolide have demonstrated its efficacy in achieving and maintaining castration levels of testosterone.[9]
Performance Data: Injectable GnRH Antagonists
| Compound | Indication | Efficacy | Safety Profile |
| This compound (Cetrorelix) | ART, Prostate Cancer, Endometriosis, Uterine Fibroids | Effective in preventing premature LH surge in ART; suppresses testosterone in prostate cancer.[10][11] | Generally well-tolerated; common side effects include injection site reactions, headache, and nausea.[4] |
| Ganirelix | ART | Comparable efficacy to this compound in preventing premature LH surge.[4][5] | Similar to this compound; may have a slightly different side effect profile regarding injection site reactions.[6] |
| Degarelix | Advanced Prostate Cancer | Rapid and sustained testosterone suppression, non-inferior to leuprolide.[9] | Common side effects include injection site reactions, hot flashes, and weight gain.[7] |
The Rise of Oral GnRH Antagonists
A significant advancement in GnRH antagonist therapy is the development of orally active, non-peptide small molecules. These compounds offer the major advantage of oral administration, improving patient convenience and compliance. Key oral alternatives include Elagolix, Relugolix, and Linzagolix.[12]
Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[13] Clinical trials have demonstrated its efficacy in reducing dysmenorrhea and non-menstrual pelvic pain compared to placebo.[13] Recent research has also explored its use in IVF protocols for ovulation suppression, showing comparable outcomes to injectable antagonists.[14][15][16]
Relugolix is approved for the treatment of advanced prostate cancer and heavy menstrual bleeding associated with uterine fibroids.[12][17] In prostate cancer, it has shown to be effective in achieving and maintaining testosterone suppression.[18] For uterine fibroids, it significantly reduces menstrual bleeding.[17][19]
Linzagolix is another oral GnRH antagonist that has been investigated for the treatment of heavy menstrual bleeding associated with uterine fibroids and pain associated with endometriosis.[20] Phase 3 clinical trials have demonstrated its efficacy in reducing menstrual bleeding and pelvic pain.[8][12][21]
Performance Data: Oral GnRH Antagonists
| Compound | Indication | Efficacy | Safety Profile |
| Elagolix | Endometriosis-associated pain | Significant reduction in dysmenorrhea and non-menstrual pelvic pain.[13] | Dose-dependent side effects include hot flushes, headache, and nausea.[13] |
| Relugolix | Advanced Prostate Cancer, Uterine Fibroids | Effective testosterone suppression; significant reduction in menstrual bleeding.[17][18] | Common side effects include hot flashes, fatigue, and musculoskeletal pain.[17] |
| Linzagolix | Uterine Fibroids, Endometriosis | Significant reduction in heavy menstrual bleeding and endometriosis-associated pain.[8][12][21] | Generally well-tolerated; side effects include headache and hot flushes.[8] |
Pharmacokinetic Profiles of Oral GnRH Antagonists
| Parameter | Elagolix | Relugolix | Linzagolix |
| Route of Administration | Oral | Oral | Oral |
| Time to Maximum Concentration (Tmax) | ~1.0–1.5 hours | ~2.0 hours | ~1.8 hours |
| Terminal Half-life (t½) | ~4–6 hours | ~25 hours | ~15 hours |
| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |
Note: Pharmacokinetic parameters can vary based on the specific study population and dosage.
Experimental Protocols
GnRH Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the GnRH receptor.[22][23]
Objective: To determine the inhibitory constant (Ki) of a test compound for the GnRH receptor.
Materials:
-
Cell membranes expressing the human GnRH receptor.
-
Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).
-
Test compound (unlabeled GnRH antagonist).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the GnRH receptor-expressing cell membranes with the radiolabeled antagonist and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki value from the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Efficacy Study in an Animal Model of Endometriosis
Objective: To evaluate the efficacy of a test compound in reducing the size of endometriotic lesions in a rat model.
Animal Model: Female rats with surgically induced endometriosis.
Procedure:
-
Surgically induce endometriosis in female rats by autotransplanting uterine tissue to the peritoneal cavity.
-
Allow the endometriotic lesions to establish for a defined period.
-
Administer the test compound or vehicle control to the rats for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the animals and measure the volume of the endometriotic lesions.
-
Compare the lesion volumes between the treated and control groups to determine the efficacy of the test compound.
Clinical Trial Protocol for Controlled Ovarian Stimulation in ART
Objective: To compare the efficacy and safety of a test GnRH antagonist with a standard GnRH antagonist (e.g., this compound) in preventing a premature LH surge in women undergoing controlled ovarian stimulation for IVF.[5][11]
Study Design: A prospective, randomized, controlled, double-blind, multicenter study.
Inclusion Criteria: Women of reproductive age with a diagnosis of infertility undergoing their first IVF cycle.
Exclusion Criteria: Known hypersensitivity to GnRH analogues, severe renal or hepatic impairment.
Treatment Protocol:
-
Patients undergo ovarian stimulation with gonadotropins (e.g., recombinant FSH).
-
When the lead follicle reaches a predetermined size (e.g., 14 mm), patients are randomized to receive either the test GnRH antagonist or the standard GnRH antagonist.
-
The antagonist is administered daily until the day of hCG administration.
-
hCG is administered to trigger final oocyte maturation when at least two follicles reach a diameter of ≥17 mm.
-
Oocyte retrieval is performed 34-36 hours after hCG administration.
Primary Endpoint: The number of oocytes retrieved.
Secondary Endpoints: Incidence of premature LH surge, clinical pregnancy rate, live birth rate, and incidence of ovarian hyperstimulation syndrome (OHSS).
Visualizing the GnRH Signaling Pathway and Experimental Workflows
References
- 1. Gonadotropin Releasing Hormone Antagonists: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Safety of Linzagolix for the Treatment of Endometriosis-associated Pain. [ctv.veeva.com]
- 4. ivfpharmacy.com [ivfpharmacy.com]
- 5. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cnyfertility.com [cnyfertility.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A Trial Comparing Cardiovascular Safety of Degarelix Versus Leuprolide in Patients With Advanced Prostate Cancer and Cardiovascular Disease - American College of Cardiology [acc.org]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing GnRH agonist long protocol and GnRH antagonist protocol in outcome the first cycle of ART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone receptor antagonist, in healthy men: a randomized, double-blind, placebo-controlled phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Could Elagolix Replace Painful IVF Injectables? | Conexiant [conexiant.com]
- 17. Myovant Sciences Announces Positive Top-line Results from Takeda's Phase 3 Study Evaluating the Efficacy and Safety of Relugolix Compared with Leuprorelin for the Treatment of Uterine Fibroids [prnewswire.com]
- 18. advancedfertility.com [advancedfertility.com]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. benchchem.com [benchchem.com]
- 21. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cetrotide (GnRH Antagonist) and GnRH Agonists In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Cetrotide (cetrorelix), a gonadotropin-releasing hormone (GnRH) antagonist, and GnRH agonists. The information herein is supported by experimental data to assist in research and drug development decisions.
Executive Summary
This compound and GnRH agonists are both synthetic analogs of GnRH used to suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] However, they achieve this through distinct mechanisms of action.[1] GnRH antagonists like this compound competitively block GnRH receptors, leading to an immediate and rapid suppression of gonadotropins.[2][3] In contrast, GnRH agonists initially cause a "flare-up" of LH and FSH before receptor desensitization and downregulation lead to suppression.[2][4] This fundamental difference in their mechanism of action leads to varied in vivo effects, which are critical for their application in research and clinical settings, including assisted reproductive technology (ART) and the treatment of hormone-dependent diseases like endometriosis and prostate cancer.[3][5]
Mechanism of Action: A Tale of Two Receptor Interactions
The differential effects of this compound and GnRH agonists stem from their interaction with the GnRH receptor on pituitary gonadotrope cells.
-
This compound (GnRH Antagonist): As a competitive antagonist, this compound binds to and blocks the GnRH receptor without activating it.[2] This direct blockade prevents the downstream signaling cascade, resulting in a swift and dose-dependent suppression of LH and FSH secretion within hours of administration.[1][6] This immediate onset of action avoids the initial hormonal surge seen with agonists.[3]
-
GnRH Agonists (e.g., Leuprolide): GnRH agonists, such as leuprolide, initially stimulate the GnRH receptor, mimicking the action of native GnRH.[2] This leads to a transient increase in LH and FSH secretion, known as the "flare effect".[2][4] With continuous administration, the pituitary GnRH receptors become desensitized and downregulated, ultimately leading to a profound suppression of gonadotropin release and a hypogonadal state.[2]
Below is a diagram illustrating the distinct signaling pathways.
Caption: Signaling pathways of GnRH agonists and this compound.
In Vivo Performance in Controlled Ovarian Stimulation
This compound and GnRH agonists are widely used in ART protocols to prevent a premature LH surge during controlled ovarian stimulation. Their differing mechanisms lead to distinct clinical profiles.
| Parameter | This compound (GnRH Antagonist) | GnRH Agonist (e.g., Leuprolide) | Reference |
| Duration of Stimulation | 9.5 ± 1.7 days | 10.6 ± 2.1 days | [7] |
| Duration of Suppression | 4.6 ± 1.3 days | 27.3 ± 5.2 days | [7] |
| Total r-hFSH Dose | 1604 IU | 1980 IU | [8] |
| Number of Oocytes Retrieved | 8.5 | 11.2 | [8] |
| Fertilization Rate | 91.4% | 75.3% | [9] |
| Clinical Pregnancy Rate (per transfer) | 17.0% | 20.0% | [7] |
| Live Birth Rate | Comparable to GnRH agonists | Comparable to GnRH antagonists | [10][11] |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | Reduced | Higher | [3][11] |
In Vivo Performance in Endometriosis Models
Both this compound and GnRH agonists have shown efficacy in causing the regression of endometriotic implants in animal models.
| Parameter | This compound (GnRH Antagonist) | GnRH Agonist (Leuprolide) | Control (Saline) | Reference |
| Change in Implant Volume | Significantly reduced (P < 0.01) | Significantly reduced (P < 0.01) | No significant change (P > 0.05) | [12][13] |
| Reduction in Glandular Tissue | Significantly lessened (P < 0.01) | Significantly lessened (P < 0.01) | - | [12][13] |
| Reduction in Stromal Tissue | Significantly lessened (P < 0.01) | Significantly lessened (P < 0.01) | - | [12][13] |
Effects on Steroidogenesis
Studies have shown that the choice between a GnRH antagonist and agonist can significantly impact ovarian follicular steroidogenesis.
| Hormone | This compound (GnRH Antagonist) | GnRH Agonist | Reference |
| Follicular Fluid Estradiol | 542.0 ± 76.9 pg/ml | 873.0 ± 105.1 pg/ml | [9][14] |
| Follicular Fluid Progesterone | No significant difference | No significant difference | [9][14] |
| Follicular Fluid Testosterone | 14.8 ± 1.1 ng/ml | 13.3 ± 2.7 ng/ml | [9][14] |
| Estradiol:Testosterone Ratio | 49.1 ± 2.3 | 60.1 ± 4.4 | [9][14] |
Experimental Protocols
Below are representative experimental protocols for in vivo comparison of this compound and GnRH agonists.
Controlled Ovarian Stimulation in Humans
-
Patient Recruitment: Normo-ovulatory women undergoing ovarian stimulation for intracytoplasmic sperm injection (ICSI).[15]
-
Randomization: Patients are randomized into two groups: a GnRH antagonist group (this compound) and a GnRH agonist group (e.g., Leuprolide acetate).[15]
-
GnRH Agonist Protocol: Leuprolide acetate is administered before the start of ovarian stimulation with recombinant human FSH (r-hFSH).[15]
-
GnRH Antagonist Protocol: A single 3 mg dose of this compound is administered on day 7 of r-hFSH stimulation. If ovulation is not triggered within 96 hours, daily injections of 0.25 mg are given until HCG administration.[9]
-
Ovarian Stimulation: Ovarian stimulation is performed with r-hFSH (150-225 IU/day).[8]
-
Ovulation Triggering: Human chorionic gonadotropin (HCG) is administered when there are three or more follicles with a mean diameter >18 mm.[8][9]
-
Outcome Measures: The primary outcomes measured are the number of metaphase II (MII) oocytes retrieved, duration of stimulation, total r-hFSH dose, and pregnancy rates.[15]
Experimental Endometriosis in Rats
-
Animal Model: An experimental endometriosis model is established in adult female Wistar rats.[12]
-
Endometrial Implantation: Endometrial tissue is surgically implanted into the peritoneal cavity of the rats.[12]
-
Randomization: After a period of implant establishment (e.g., 6 weeks), the rats are randomized into three groups: a control group (saline), a GnRH agonist group (leuprolide), and a GnRH antagonist group (cetrorelix).[12]
-
Treatment Administration:
-
Implant Volume Measurement: Implant volumes are measured before and after the treatment period.[12]
-
Histopathological Examination: After treatment, the implants are excised for histopathological examination to assess changes in glandular and stromal tissues.[12]
Below is a diagram illustrating a typical experimental workflow for a comparative in vivo study.
Caption: Experimental workflow for in vivo comparison.
Conclusion
The choice between this compound and a GnRH agonist is highly dependent on the specific research or clinical objective. This compound offers a rapid and direct suppression of the hypothalamic-pituitary-gonadal axis without an initial hormonal surge, which can be advantageous in many settings, particularly in ART where it is associated with a shorter treatment duration and a lower risk of OHSS.[11][16] Conversely, the initial flare-up caused by GnRH agonists can be harnessed in certain applications. Both have demonstrated comparable efficacy in the regression of experimental endometriotic implants.[12][13] A thorough understanding of their distinct in vivo profiles is essential for their effective application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. urologytimes.com [urologytimes.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomised study of GnRH antagonist (cetrorelix) versus agonist (busereline) for controlled ovarian stimulation: effect on safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depot GnRH agonist versus the single dose GnRH antagonist regimen (cetrorelix, 3 mg) in patients undergoing assisted reproduction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 11. Live birth rate of gonadotropin-releasing hormone antagonist versus luteal phase gonadotropin-releasing hormone agonist protocol in IVF/ICSI: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human ovarian steroid secretion in vivo: effects of GnRH agonist versus antagonist (cetrorelix) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of cetrorelix with or without mid-cycle recombinant LH and leuprolide acetate for inhibition of premature LH surges in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Statistical Showdown: Cetrotide in Clinical Trials for Assisted Reproductive Technology
For researchers, scientists, and drug development professionals navigating the landscape of controlled ovarian stimulation, this guide offers a deep dive into the statistical performance of Cetrotide (cetrorelix acetate), a widely used gonadotropin-releasing hormone (GnRH) antagonist. Through a meticulous comparison with its primary alternatives—GnRH agonists and the fellow antagonist Ganirelix—this document provides a data-driven overview of efficacy and safety outcomes, supported by detailed experimental protocols and visual pathway diagrams.
This compound is a cornerstone of modern in vitro fertilization (IVF) protocols, designed to prevent a premature surge of luteinizing hormone (LH), thereby allowing for the retrieval of mature oocytes.[1][2] Its efficacy and safety have been scrutinized in numerous clinical trials, often in direct comparison with other agents used for pituitary suppression.
This compound vs. GnRH Agonists: A Paradigm Shift in Ovarian Stimulation
The advent of GnRH antagonists like this compound marked a significant evolution from the long-standing GnRH agonist protocols. While both aim to prevent premature ovulation, their mechanisms and clinical implications differ substantially. GnRH agonists initially stimulate the pituitary gland before inducing downregulation, a process that can take several weeks.[3][4] In contrast, GnRH antagonists like this compound offer immediate and competitive blockage of GnRH receptors, leading to a rapid suppression of gonadotropin release.[3][5][6] This fundamental difference translates into shorter treatment durations and a reduced risk of ovarian hyperstimulation syndrome (OHSS), a potentially serious complication of controlled ovarian stimulation.[7][8]
Efficacy and Safety at a Glance
Clinical trial data consistently demonstrates the comparable efficacy of this compound to GnRH agonists in terms of pregnancy and live birth rates.[7][9] However, notable differences emerge in other critical parameters.
| Outcome Measure | This compound (GnRH Antagonist) Protocol | GnRH Agonist Protocol | Key Findings & Citations |
| Clinical Pregnancy Rate | Comparable to agonists.[7][9] One study showed a significantly higher rate (30.26% vs. 10.74%) in patients with a history of IVF failure.[10] | Comparable to antagonists.[7][9] | While many studies show similar rates, antagonist protocols may offer an advantage in specific patient populations. |
| Live Birth Rate | No significant difference compared to agonists.[7][11] | No significant difference compared to antagonists.[7][11] | Both protocols can lead to successful live births. |
| Incidence of Severe OHSS | Significantly lower incidence.[7][12] | Significantly higher incidence.[7][12] | A key advantage of the antagonist protocol is its improved safety profile regarding OHSS. |
| Duration of Stimulation | Shorter duration.[7][13] | Longer duration.[7][13] | Antagonist protocols offer a more patient-friendly and convenient treatment schedule. |
| Total Gonadotropin Dose | Lower total dose required.[13] | Higher total dose required.[13] | This can lead to reduced medication costs and patient burden. |
| Number of Oocytes Retrieved | Some studies report a slightly lower number of oocytes retrieved.[13] | Some studies report a slightly higher number of oocytes retrieved.[13] | This difference does not consistently translate to lower pregnancy rates. |
Experimental Protocols: A Comparative Overview
GnRH Antagonist Protocol (this compound):
-
Ovarian Stimulation: Commences on day 2 or 3 of the menstrual cycle with daily injections of recombinant follicle-stimulating hormone (rFSH) or human menopausal gonadotropin (hMG).[14][15]
-
This compound Administration: A daily subcutaneous injection of 0.25 mg this compound is typically initiated on stimulation day 5 or 6, or when the lead follicle reaches a diameter of ≥14 mm.[14][16] Administration continues until the day of human chorionic gonadotropin (hCG) administration.[14]
-
Ovulation Trigger: Once follicles reach an appropriate size, a single injection of hCG is administered to induce final oocyte maturation.[13]
-
Oocyte Retrieval: Performed 34-36 hours after the hCG trigger.
Long GnRH Agonist Protocol:
-
Pituitary Downregulation: Begins in the mid-luteal phase of the preceding cycle with daily injections of a GnRH agonist (e.g., leuprolide acetate).
-
Ovarian Stimulation: Once pituitary suppression is confirmed, daily injections of rFSH or hMG are initiated. The GnRH agonist is continued at a reduced dose.
-
Ovulation Trigger: A single injection of hCG is administered when follicles are mature.
-
Oocyte Retrieval: Performed 34-36 hours after the hCG trigger.
This compound vs. Ganirelix: A Head-to-Head Antagonist Comparison
Within the class of GnRH antagonists, Ganirelix is another commonly used option. Clinical trials have directly compared the efficacy and safety of this compound and Ganirelix.
Efficacy and Safety: A Tale of Two Antagonists
The available evidence suggests that this compound and Ganirelix have comparable efficacy in preventing a premature LH surge and achieving successful pregnancies.[16][17][18] However, some studies point to subtle differences in their safety profiles and impact on endometrial receptivity.
| Outcome Measure | This compound (cetrorelix) | Ganirelix | Key Findings & Citations |
| Live Birth Rate | Comparable.[18] | Comparable.[18] | Both are effective options for preventing premature ovulation. |
| Prevention of Premature LH Surge | Effective. One study showed superior LH surge control.[16][18][19] | Effective.[16] | Both effectively prevent the premature LH surge. |
| Incidence of OHSS | One large retrospective study showed a lower incidence of OHSS.[18][19] | One large retrospective study showed a higher incidence of OHSS.[18][19] | This compound may offer a safety advantage in high-risk patients. |
| Endometrial Receptivity | A retrospective study indicated more favorable endometrial morphology (Type A).[18][19] | A retrospective study indicated less favorable endometrial morphology.[18][19] | This may be a factor to consider in patients with implantation failure. |
| Number of Injections | A single 3mg dose can provide coverage for up to 4 days, potentially reducing the number of injections.[16] | Typically requires daily 0.25mg injections.[16] | The single-dose option for this compound can enhance patient convenience. |
Experimental Protocols: Subtle Variations in Administration
The experimental protocols for this compound and Ganirelix are very similar, with the primary difference being the available dosing regimens for this compound.
This compound Protocol (Flexible Dosing):
-
Multi-dose: 0.25 mg daily subcutaneous injections.[14]
-
Single-dose: A single 3 mg subcutaneous injection can be administered, with the potential for additional 0.25 mg doses if needed.[13][16]
Ganirelix Protocol:
-
Multi-dose: 0.25 mg daily subcutaneous injections.[16]
Visualizing the Mechanism: The GnRH Signaling Pathway
To understand how these treatments exert their effects, it is essential to visualize the underlying biological pathways. This compound, as a GnRH antagonist, directly impacts the signaling cascade that governs follicular development and ovulation.
Caption: GnRH antagonist (this compound) mechanism of action.
This diagram illustrates how GnRH released from the hypothalamus normally stimulates the GnRH receptors on the anterior pituitary, leading to a signaling cascade that results in the synthesis and secretion of LH and FSH. This compound competitively blocks the GnRH receptor, thereby inhibiting this pathway and preventing the LH surge.
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow of an IVF cycle utilizing a GnRH antagonist protocol.
Caption: GnRH antagonist IVF experimental workflow.
This workflow highlights the key stages of an IVF cycle with a GnRH antagonist, from the initiation of ovarian stimulation to the final pregnancy test. The timely administration of this compound is crucial for preventing premature ovulation and ensuring the retrieval of mature oocytes.
Conclusion
The statistical analysis of this compound in clinical trials reveals it to be a safe and effective option for preventing premature LH surges in women undergoing controlled ovarian stimulation. When compared to GnRH agonists, this compound offers the significant advantages of a shorter treatment duration and a lower risk of OHSS, without compromising pregnancy outcomes. In head-to-head comparisons with Ganirelix, while efficacy appears largely equivalent, some evidence suggests this compound may have a more favorable safety profile concerning OHSS and a positive influence on endometrial receptivity. The choice between these agents will ultimately depend on individual patient characteristics, physician experience, and protocol preferences. The detailed data and visual aids provided in this guide are intended to empower researchers and clinicians to make informed decisions in the dynamic field of assisted reproductive technology.
References
- 1. This compound in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]
- 2. childressnursing.com [childressnursing.com]
- 3. drmelihaygun.com [drmelihaygun.com]
- 4. neelkanthivfcentre.com [neelkanthivfcentre.com]
- 5. invitra.com [invitra.com]
- 6. This compound® mechanism of action during the ART process [hcp.merckgroup.com]
- 7. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Depot GnRH agonist versus the single dose GnRH antagonist regimen (cetrorelix, 3 mg) in patients undergoing assisted reproduction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Protocol of GNRH antagonist in poor responders in IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccrmivf.com [ccrmivf.com]
- 16. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ivfpharmacy.com [ivfpharmacy.com]
- 18. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
A Comparative Safety Analysis of Cetrotide (Cetrorelix) and Ganirelix in Assisted Reproductive Technology
An Objective Comparison for Researchers and Drug Development Professionals
Cetrotide (cetrorelix acetate) and Ganirelix (ganirelix acetate) are two widely utilized gonadotropin-releasing hormone (GnRH) antagonists in assisted reproductive technology (ART). Both effectively prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation, a critical step in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) protocols. While their efficacy in preventing premature ovulation is considered comparable, a nuanced examination of their safety profiles reveals subtle but clinically significant differences. This guide provides a comprehensive comparison of the safety data for this compound and Ganirelix, supported by experimental data from key comparative studies.
Executive Summary
Both this compound and Ganirelix are generally well-tolerated medications with similar overall safety profiles.[1] The most frequently reported adverse events for both drugs are local injection site reactions, which are typically mild and transient.[2][3] However, emerging evidence from large-scale retrospective cohort studies suggests a potentially lower risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication of controlled ovarian stimulation, associated with the use of this compound compared to Ganirelix.[2][3][4] While live birth rates are comparable between the two medications, this compound has demonstrated superior LH surge control.[2][3][4]
Data Presentation: Adverse Event Comparison
The following tables summarize quantitative data on the incidence of key adverse events reported in comparative studies of this compound and Ganirelix.
Table 1: Incidence of Ovarian Hyperstimulation Syndrome (OHSS)
| Adverse Event | This compound (Cetrorelix) | Ganirelix | p-value | Source(s) |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 | [2][3][4] |
| Moderate to Severe OHSS Incidence | 0.1% | 0.7% | 0.006 | [5][6] |
Table 2: Common Adverse Events
| Adverse Event | This compound (Cetrorelix) | Ganirelix | Notes | Source(s) |
| Injection Site Reactions (redness, itching, swelling) | Common, generally mild | Common, generally mild | Described as a common response, not typically an allergic reaction. | [1][2][3][7] |
| Bloating | 12.5% | 11.5% | Most common adverse event reported in one trial. | [2][3] |
| Headache | Similar incidence | Similar incidence | A common, generally mild side effect. | [1] |
| Nausea | Possible side effect | Possible side effect | Generally mild if experienced. | [1][8] |
Experimental Protocols
The data presented above are primarily derived from a large-scale retrospective cohort study that compared the safety and efficacy of this compound and Ganirelix in GnRH antagonist protocols for controlled ovarian stimulation.[2][3][4]
Key Study Methodology
-
Patient Population: The study included 9,424 patients undergoing their first and second COS cycles using the GnRH antagonist protocol. Patients were divided into two groups: Group A received Cetrorelix (n=2,365) and Group B received Ganirelix (n=7,059).[2][3]
-
Matching: To minimize bias, a 1:3 propensity score matching was performed for age, Body Mass Index (BMI), Anti-Müllerian Hormone (AMH), and Antral Follicle Count (AFC).[2][3]
-
Treatment Protocol:
-
Controlled Ovarian Hyperstimulation (COH) was initiated on the 2nd or 3rd day of the menstrual cycle.[2][3]
-
GnRH antagonist (this compound or Ganirelix) administration (0.25 mg daily subcutaneous injection) was started when the dominant follicle reached 14-15 mm in diameter, or if the follicle's diameter was greater than 12 mm with serum estradiol levels above 300 pg/ml.[2][3]
-
Daily injections continued until the day of the ovulation trigger.[2][3]
-
-
Outcome Measures: The primary outcomes analyzed included LH surge suppression, incidence of OHSS, endometrial morphology, embryological parameters, and live birth rates.[2][3][4]
-
Statistical Analysis: Multivariate logistic regression was used to identify independent predictors of clinical success.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound and Ganirelix are synthetic decapeptides that act as competitive antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[9] By binding to and blocking the GnRH receptors in the pituitary gland, they directly and rapidly inhibit the release of endogenous gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of the premature LH surge is crucial for preventing premature ovulation and allowing for the controlled maturation of multiple follicles in ART cycles.
Mechanism of action of GnRH antagonists.
Experimental Workflow: Controlled Ovarian Stimulation with GnRH Antagonist
The following diagram illustrates a typical experimental workflow for a GnRH antagonist protocol in an ART setting.
GnRH antagonist protocol workflow in ART.
Discussion of Safety Findings
The available data indicate that while both this compound and Ganirelix are safe and effective for preventing premature LH surges, this compound may offer a safety advantage with a potentially lower incidence of OHSS.[10] This difference is clinically relevant, particularly for patients at high risk for OHSS, such as those with polycystic ovary syndrome (PCOS) or a high antral follicle count. The retrospective cohort study also noted that this compound demonstrated superior LH surge control compared to Ganirelix.[2][3][4]
Regarding other adverse events, both medications are associated with mild and transient injection site reactions.[2][3] Other reported side effects like headache, nausea, and bloating appear to occur at similar frequencies.[1][2][3] Importantly, the short-term use of GnRH antagonists in ART cycles has not been shown to have adverse effects on cholesterol levels.[11] While long-term use of GnRH agonists in other therapeutic areas has been associated with cardiovascular risks, real-world data suggest that GnRH antagonists may be associated with a lower risk of cardiovascular adverse events compared to GnRH agonists.[12][13][14][15]
Conclusion
References
- 1. ivfpharmacy.com [ivfpharmacy.com]
- 2. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 4. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effects of cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dandifertility.com [dandifertility.com]
- 8. fastivf.com [fastivf.com]
- 9. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. Cardiovascular adverse events-related to GnRH agonists and GnRH antagonists: analysis of real-life data from Eudra-Vigilance and Food and Drug Administration databases entries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of GnRH Antagonists Compared With Agonists in Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cardiovascular risk profiles of GnRH agonists and antagonists: real-world analysis from UK general practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cetrotide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Cetrotide (cetrorelix acetate), a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonist activity. Adherence to these guidelines is critical to minimize exposure risk and maintain the integrity of the product.
Personal Protective Equipment (PPE) for Handling this compound
Based on Safety Data Sheet (SDS) recommendations, the following personal protective equipment should be utilized when handling this compound in a laboratory or clinical setting.[1][2][3][4][5] The primary hazards associated with this compound include potential damage to fertility or an unborn child.[1]
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for integrity before use. Double gloving may be appropriate for certain procedures. |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred to prevent contamination of personal clothing.[6] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes or aerosols during reconstitution. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a containment system to avoid inhalation.[6][8] |
| Engineering Controls | Chemical fume hood or ventilated enclosure | Recommended for handling the powder to minimize inhalation exposure.[4][8] |
Experimental Protocol for Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe reconstitution and handling of this compound, incorporating the necessary personal protective equipment at each stage.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, all personnel must read and understand the SDS for cetrorelix acetate.[1][2][3][4][5]
-
Designated Handling Area: Conduct all handling and reconstitution procedures in a designated area, preferably within a chemical fume hood or other ventilated enclosure.[4][8]
-
Assemble Materials: Gather all necessary supplies: this compound vial (lyophilized powder), pre-filled syringe with sterile water for injection, mixing needle, injection needle, alcohol swabs, and a designated sharps disposal container.
-
Don Personal Protective Equipment (PPE): Put on a laboratory coat or gown, safety glasses with side shields, and chemical-resistant gloves. If handling the powder outside of a containment system, a NIOSH-approved respirator is recommended.
2. Reconstitution Procedure:
-
Prepare the Vial: Remove the plastic cap from the this compound vial and wipe the rubber stopper with an alcohol swab.
-
Attach Mixing Needle: Unpack the pre-filled syringe and the mixing needle (typically yellow-marked). Securely twist the mixing needle onto the syringe.
-
Inject Sterile Water: Carefully insert the needle through the center of the rubber stopper on the vial. Slowly inject the entire contents of the pre-filled syringe into the vial.
-
Dissolve the Powder: Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake , as this can cause foaming.
-
Withdraw the Solution: Invert the vial and syringe, and draw the entire reconstituted solution into the syringe.
-
Remove Mixing Needle: Carefully remove and immediately discard the mixing needle into a sharps container.
3. Disposal Plan:
-
Sharps Disposal: All used needles and syringes must be disposed of in a clearly labeled, puncture-resistant sharps container.[1][2]
-
Unused Medication: Any unused or expired this compound should be returned to the pharmacy or disposed of in accordance with institutional and local regulations for pharmaceutical waste. Do not discard in regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, bench paper, and vials, should be disposed of as chemical or pharmaceutical waste according to institutional guidelines.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE with other contaminated materials. Wash hands thoroughly after removing PPE.
Visualizing the Handling Workflow
The following diagram illustrates the logical relationship and workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. chemicalbook.com [chemicalbook.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
